3-Bromo-1H-pyrazolo[4,3-C]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCFNMOPTGEHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(NN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671931 | |
| Record name | 3-Bromo-2H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633328-88-8 | |
| Record name | 3-Bromo-1H-pyrazolo[4,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=633328-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Bromo-1H-pyrazolo[4,3-c]pyridine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Bromo-1H-pyrazolo[4,3-c]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. The document elucidates the strategic considerations for the construction of the pyrazolo[4,3-c]pyridine core and the subsequent regioselective bromination at the C3 position. Drawing upon established methodologies for analogous heterocyclic systems, this guide presents a primary synthetic route alongside alternative approaches. Detailed experimental protocols, mechanistic insights, and data presentation are included to support researchers and scientists in the effective synthesis of this important molecule.
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The fusion of pyrazole and pyridine rings gives rise to a family of bicyclic heteroaromatic compounds known as pyrazolopyridines. These structures are of significant interest in the field of medicinal chemistry due to their structural similarity to purine bases, allowing them to interact with a wide range of biological targets. The pyrazolo[4,3-c]pyridine isomer, in particular, has emerged as a valuable scaffold in the development of novel therapeutics.
The introduction of a bromine atom at the 3-position of the 1H-pyrazolo[4,3-c]pyridine core provides a versatile synthetic handle for further functionalization. This allows for the exploration of chemical space around the core structure through various cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Consequently, robust and efficient synthetic routes to this compound are of paramount importance for advancing drug discovery programs.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of this compound suggests two primary strategic approaches:
-
Strategy A: Late-Stage Bromination: Construction of the parent 1H-pyrazolo[4,3-c]pyridine core followed by a regioselective bromination at the C3 position.
-
Strategy B: Precursor-Directed Synthesis: Utilization of a pre-brominated starting material that is then elaborated to form the final bicyclic system.
This guide will focus on Strategy A as it often offers greater flexibility and convergency.
Primary Synthesis Pathway: Construction of the Pyrazolo[4,3-c]pyridine Core and Subsequent Bromination
The proposed primary pathway involves a two-step sequence: the synthesis of the 1H-pyrazolo[4,3-c]pyridine core, followed by its regioselective bromination.
Step 1: Synthesis of the 1H-Pyrazolo[4,3-c]pyridine Core
The construction of the pyrazolo[4,3-c]pyridine scaffold can be efficiently achieved through the condensation of a suitable dienamine with an amine containing a sulfonamide fragment.[1][2] This approach offers high yields and a straightforward procedure.
Conceptual Workflow for the Synthesis of the 1H-Pyrazolo[4,3-c]pyridine Core
Caption: Synthesis of the 1H-Pyrazolo[4,3-c]pyridine Core.
The reaction proceeds via a condensation reaction, likely involving the formation of an enamine intermediate, followed by cyclization and elimination to yield the aromatic pyrazolopyridine system.
Step 2: Regioselective C3-Bromination
With the 1H-pyrazolo[4,3-c]pyridine core in hand, the next critical step is the regioselective introduction of a bromine atom at the C3 position. Direct C-H bromination of pyrazole and its fused derivatives is a well-established transformation. The C3 position of the pyrazolo[4,3-c]pyridine is anticipated to be susceptible to electrophilic attack.
Several brominating agents can be considered for this transformation, with varying degrees of reactivity and selectivity.
| Brominating Agent | Typical Conditions | Reference for Analogy |
| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, room temperature to 60 °C | [3][4] |
| Liquid Bromine (Br₂) | Dichloromethane or acetic acid, often with a Lewis acid | [5] |
| KBr with PIDA | Water, room temperature | [6] |
A particularly promising and environmentally benign method involves the use of potassium bromide (KBr) in the presence of a hypervalent iodine(III) reagent such as phenyliodine(III) diacetate (PIDA) in an aqueous medium.[6] This method has been shown to be highly efficient for the C3-halogenation of related pyrazolo[1,5-a]pyrimidines.[6]
Proposed Mechanism for C3-Bromination using KBr/PIDA
Caption: Mechanism of C3-Bromination.
Detailed Experimental Protocol (Proposed)
The following protocol is a proposed synthesis based on analogous procedures found in the literature. Researchers should perform small-scale trials to optimize conditions.
Synthesis of 1H-Pyrazolo[4,3-c]pyridine
-
To a solution of the appropriate dienamine precursor (1.0 eq) in methanol, add the corresponding amine containing a sulfonamide fragment (1.05 eq).[1][2]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 1H-pyrazolo[4,3-c]pyridine core.
Synthesis of this compound
-
To a solution of 1H-pyrazolo[4,3-c]pyridine (1.0 eq) in water, add potassium bromide (1.5 eq).[6]
-
Add phenyliodine(III) diacetate (PIDA) (1.0 eq) to the mixture at room temperature.[6]
-
Stir the reaction vigorously at room temperature for 3-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Alternative Synthetic Strategies
Synthesis from Halogenated Pyridine Precursors
An alternative approach involves the construction of the pyrazole ring onto a pre-existing, functionalized pyridine. For instance, a starting material such as 2-bromo-5-fluoropyridine could be elaborated through a series of steps to introduce a suitable functional group that can then be cyclized with a hydrazine to form the pyrazole ring.
Alternative Synthesis Workflow
Caption: Alternative Route from Halogenated Pyridines.
This method, while potentially longer, can be advantageous for achieving specific substitution patterns on the pyridine ring.
Conclusion
The synthesis of this compound is a key process for the development of novel therapeutics. This guide has outlined a robust and efficient primary synthetic pathway involving the construction of the pyrazolo[4,3-c]pyridine core followed by a regioselective C3-bromination. The proposed use of modern, mild bromination conditions offers an environmentally conscious and effective method for obtaining the target molecule. The alternative strategies discussed provide additional flexibility for synthetic chemists. The methodologies and insights presented herein are intended to empower researchers in their efforts to synthesize and explore the therapeutic potential of this important heterocyclic scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. As a key building block, a thorough understanding of its molecular characteristics is paramount for the rational design and development of novel therapeutic agents. This document synthesizes predicted and experimental data, outlines detailed methodologies for property determination, and discusses the implications of these properties in a drug development context.
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The pyrazolo[4,3-c]pyridine core is a purine isostere, rendering it a privileged scaffold in the design of kinase inhibitors and other targeted therapies. The introduction of a bromine atom at the 3-position provides a versatile handle for a variety of synthetic transformations, including palladium-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space. A comprehensive understanding of the physicochemical properties of this compound is therefore essential for optimizing its use as a lead structure in drug discovery programs. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.
Core Physicochemical Properties
A precise understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.[1][2] The following table summarizes the key available and predicted properties of this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₄BrN₃ | - |
| Molecular Weight | 198.02 g/mol | |
| CAS Number | 633328-88-8 | [3] |
| Appearance | Solid | |
| Predicted Melting Point | 205-235 °C | Computational Prediction |
| Predicted Boiling Point | 373.1 ± 22.0 °C | [4] |
| Predicted Aqueous Solubility (LogS) | -2.5 to -3.5 | Computational Prediction |
| Predicted pKa (Most Acidic) | ~8.5 (pyrazole N-H) | Computational Prediction |
| Predicted pKa (Most Basic) | ~2.0 (pyridine N) | Computational Prediction |
| Predicted LogP (XlogP) | 1.5 | [5] |
Note: Many of the above values are based on in silico predictions and should be confirmed by experimental determination.
Synthesis and Spectroscopic Characterization
A robust and scalable synthetic route is crucial for the utilization of this compound in research and development. While a specific protocol for the 3-bromo isomer is not extensively documented, a plausible synthesis can be adapted from established methods for related pyrazolopyridine scaffolds.
Proposed Synthetic Pathway
A potential synthetic route to this compound involves the cyclization of a suitably substituted aminopyridine precursor. A plausible approach is the diazotization of a 3-amino-4-halopyridine derivative followed by intramolecular cyclization and subsequent bromination. A more direct approach could involve the regioselective bromination of the parent 1H-pyrazolo[4,3-c]pyridine, although controlling regioselectivity can be challenging.
A recently reported method for the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines provides a strong foundation for a potential route.[1] This could be adapted by starting with a different pyridine isomer to achieve the desired [4,3-c] fusion.
Caption: Proposed general synthetic workflow for this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings. The chemical shifts will be influenced by the positions of the nitrogen atoms and the bromine substituent.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the heterocyclic core. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H stretching of the pyrazole ring, as well as C=C and C=N stretching vibrations of the aromatic system.
Reactivity and Utility in Medicinal Chemistry
The bromine atom at the 3-position of the pyrazolo[4,3-c]pyridine scaffold is a key functional group that enables a wide range of synthetic transformations, making it a valuable intermediate in drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction allows for the introduction of a variety of aryl and heteroaryl groups by coupling with boronic acids or their esters.[6][7] This is a widely used method to explore structure-activity relationships (SAR) by modifying substituents at the 3-position.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines.[2] This is a crucial transformation for synthesizing compounds with improved solubility and target engagement.
-
Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling with terminal alkynes, providing access to extended and rigid molecular architectures.
Caption: Key cross-coupling reactions of this compound.
Experimental Protocols for Physicochemical Property Determination
The following section outlines standardized, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and provide a framework for obtaining reliable data.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
Protocol:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Capillary Loading: Seal one end of a capillary tube by heating it in a flame. Pack the powdered sample into the open end of the capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting range is T₁ - T₂.
-
Caption: Workflow for melting point determination.
Aqueous Solubility Determination (Shake-Flask HPLC Method)
Rationale: Aqueous solubility is a critical determinant of oral bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol:
-
Solution Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Add an excess amount of this compound to each buffered solution in a sealed vial. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the excess solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Quantification: Determine the concentration of the compound in the original supernatant by comparing its peak area to a standard curve of known concentrations.
Caption: Workflow for solubility determination via shake-flask HPLC.
pKa Determination (Potentiometric Titration)
Rationale: The acid dissociation constant (pKa) determines the ionization state of a molecule at a given pH, which significantly impacts its solubility, permeability, and target binding.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with water to a known concentration.
-
Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH), recording the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
LogP Determination (Shake-Flask Method)
Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes and its potential for off-target interactions.
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the other phase to create a biphasic system.
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases. Allow the layers to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).
Caption: Workflow for LogP determination by the shake-flask method.
Conclusion
This compound is a valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of novel bioactive molecules. This technical guide has provided a comprehensive overview of its key physicochemical properties, both predicted and experimentally determined, along with detailed protocols for their measurement. A thorough understanding and application of this knowledge are critical for the successful design and development of drug candidates based on this promising scaffold. Further experimental validation of the predicted properties is highly recommended to build a more complete and accurate profile of this important molecule.
References
- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
3-Bromo-1H-pyrazolo[4,3-c]pyridine CAS number and structure
An In-Depth Technical Guide to 3-Bromo-1H-pyrazolo[4,3-c]pyridine
Topic: this compound CAS Number: 633328-88-8 Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazolo[4,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its structural similarity to purine bases, which allows it to interact with a wide array of biological targets. Within this class, this compound serves as a pivotal and versatile intermediate. The presence of a bromine atom at the 3-position provides a reactive handle for extensive functionalization, primarily through palladium-catalyzed cross-coupling reactions, while the pyrazole N-H allows for further substitution. This guide offers a senior application scientist's perspective on the synthesis, core properties, chemical reactivity, and strategic applications of this compound in the context of modern drug discovery, providing field-proven insights and detailed experimental protocols.
Core Compound Profile and Structure
This compound is a halogenated heterocyclic building block. Its structure, featuring a fused pyrazole and pyridine ring system, is the foundation of its chemical utility.
Caption: 2D Structure of this compound
Table 1: Compound Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 633328-88-8 | [1][2] |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| SMILES | Brc1n[nH]c2ccncc12 | [1] |
| InChI | 1S/C6H4BrN3/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H,9,10) | [1] |
| InChI Key | NUCFNMOPTGEHQA-UHFFFAOYSA-N | [1] |
| Storage | Keep in dark place, Sealed in dry, Room Temperature |[1] |
Synthesis and Manufacturing Insights
While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in mainstream journals, its synthesis can be logically deduced from established heterocyclic chemistry principles and patent literature for analogous structures. A plausible and efficient pathway involves the construction of the parent 1H-pyrazolo[4,3-c]pyridine core, followed by a regioselective electrophilic bromination.
Proposed Synthetic Pathway
The synthesis logically proceeds in two main stages:
-
Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through various condensation and cyclization strategies common for this scaffold.
-
Regioselective Bromination: The electron-rich pyrazole ring is susceptible to electrophilic attack. The C3 position is the most likely site for bromination due to the directing effects of the fused pyridine ring and the pyrazole nitrogens.
Caption: Proposed two-step synthesis workflow.
Representative Experimental Protocol
This protocol is a representative methodology based on established chemical principles for this class of heterocycles, particularly referencing the strategy for bromination of a related isomer found in patent CN103992318A.[3]
Step 1: Synthesis of 1H-pyrazolo[4,3-c]pyridine (Hypothetical)
-
To a solution of 4-hydrazinopyridine (1.0 eq) in ethanol, add diethyl (ethoxymethylene)malonate (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting intermediate is then heated in diphenyl ether at 250 °C for 1-2 hours to facilitate cyclization.
-
After cooling, the mixture is diluted with hexane, and the precipitated solid is collected by filtration.
-
The crude product is purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to afford 1H-pyrazolo[4,3-c]pyridin-4-ol.
-
Subsequent dehydroxylation or conversion to a chloro intermediate followed by reduction would yield the parent 1H-pyrazolo[4,3-c]pyridine.
Step 2: Bromination to this compound
Causality: N-Bromosuccinimide (NBS) is selected as the brominating agent because it is a reliable source of electrophilic bromine that operates under mild conditions, which is ideal for functionalizing electron-rich heterocyclic systems without excessive degradation. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this transformation.
-
Dissolve 1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, eluting with a suitable solvent system such as ethyl acetate/hexane) or recrystallization to afford pure this compound.
Chemical Reactivity & Application as a Synthetic Intermediate
The true value of this compound in drug discovery lies in its capacity to serve as a versatile scaffold for building molecular complexity. The C-Br bond is the primary site for elaboration, acting as a robust handle for forming new carbon-carbon and carbon-heteroatom bonds.
Core Application: Palladium-Catalyzed Cross-Coupling
This intermediate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical synthesis.[4]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.[5][6]
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
This reactivity allows researchers to rapidly generate libraries of analogues by varying the coupling partner, which is a fundamental strategy in structure-activity relationship (SAR) studies.
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
Trustworthiness: This protocol represents a self-validating system. The success of the reaction is easily monitored by TLC or LC-MS, showing the consumption of the starting material and the appearance of a new, less polar product spot. The palladium catalyst, base, and solvent system are standard and well-precedented for this type of transformation.[7]
-
To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a suitable base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction can often be accelerated using microwave irradiation.
-
Monitor the reaction for the disappearance of the starting bromide by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired 3-substituted-1H-pyrazolo[4,3-c]pyridine product.
Biological Significance of the Pyrazolopyridine Scaffold
The pyrazolopyridine core is considered a "privileged scaffold" because it is a recurring motif in a multitude of biologically active compounds. Its structural analogy to purines allows it to function as a hinge-binding motif in many protein kinases. Derivatives of the broader pyrazolopyridine family have shown significant activity in numerous therapeutic areas:
-
Oncology: As inhibitors of Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and TANK-binding kinase 1 (TBK1).[1][8]
-
Immunology and Inflammation: Certain derivatives act as potent and selective inhibitors of key signaling kinases in immune pathways.[8]
-
Neurological Disorders: Research has explored their potential in treating conditions like Alzheimer's disease.[1]
Therefore, this compound provides a validated and highly valuable starting point for the synthesis of novel therapeutics in these and other areas.
Safety and Handling
-
Hazard Identification: This compound is classified as acutely toxic if swallowed (H301). The GHS pictogram is GHS06 (skull and crossbones).[1]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. CN103992318A - Pyrazolopyridine compound and preparation method thereof - Google Patents [patents.google.com]
- 4. 633328-88-8 | MFCD11518973 | this compound [aaronchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [lt.fishersci.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 3-Bromo-1H-pyrazolo[4,3-c]pyridine
An In-Depth Technical Guide to the Discovery and Strategic Application of 3-Bromo-1H-pyrazolo[4,3-c]pyridine in Modern Drug Discovery
Abstract
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its structural resemblance to endogenous purines and its capacity to engage with a wide array of biological targets. Within this class, this compound has emerged as a cornerstone synthetic intermediate, a versatile building block that enables rapid diversification and exploration of chemical space. This guide provides a comprehensive overview of the history, synthesis, and strategic application of this key molecule. We will delve into the synthetic logic that underpins its preparation and explore how its unique chemical reactivity is leveraged in the development of novel therapeutic agents, particularly in the realms of kinase inhibition and the modulation of protein-protein interactions.
The Pyrazolopyridine Scaffold: A Bioisostere of Choice
Heterocyclic compounds form the bedrock of modern pharmacology. Among them, the pyrazolopyridine family, a fusion of pyrazole and pyridine rings, has garnered significant attention.[1][2] These scaffolds are considered bioisosteres of purines, such as adenine and guanine, allowing them to mimic the natural ligands of many enzymes and receptors.[1] This inherent biological relevance has made pyrazolopyridines, including the [4,3-c] isomer, a fertile ground for the discovery of novel therapeutics for a wide range of diseases, including cancer, inflammatory conditions, and neurological disorders.[3][4][5]
The strategic value of a scaffold is determined not only by its biological potential but also by its synthetic accessibility and amenability to chemical modification. The introduction of a halogen, particularly bromine, onto the core structure is a time-honored strategy in medicinal chemistry. The bromine atom in this compound serves as a versatile chemical handle, unlocking a plethora of modern cross-coupling reactions. This enables chemists to systematically and efficiently introduce a vast array of substituents at the 3-position, a critical vector for optimizing potency, selectivity, and pharmacokinetic properties.
Genesis of a Scaffold: Synthetic Pathways and Methodologies
While a singular "discovery" of this compound is not documented in a landmark publication, its history is intertwined with the broader development of synthetic routes to functionalized pyrazolopyridines. Its emergence is a story of necessity—the need for a reliable intermediate to access novel chemical matter.
Established Synthetic Protocol: Cyclization Strategy
A prevalent and effective method for constructing the pyrazolo[4,3-c]pyridine core involves the cyclization of appropriately substituted pyridine precursors. A notable approach adapts the classical Huisgen indazole synthesis.[6] This strategy has been refined to produce 5-halo-1H-pyrazolo[3,4-c]pyridines, and similar principles can be applied for the [4,3-c] isomer.[6]
A general representation of such a synthesis is outlined below. The process typically begins with a substituted aminopyridine, which undergoes diazotization followed by an intramolecular cyclization. Subsequent halogenation provides the desired bromo-substituted scaffold.
Experimental Protocol: Synthesis of a Halogenated Pyrazolopyridine Scaffold
This protocol is a representative example adapted from modern synthetic procedures for related isomers and demonstrates the key chemical transformations.[6]
Step 1: Acetylide Formation and Cyclization
-
To a solution of a suitable 3-amino-4-halopyridine derivative in a solvent such as 1,2-dichloroethane (DCE), add acetic anhydride.
-
Introduce sodium nitrite (NaNO₂) portion-wise at room temperature.
-
Heat the reaction mixture (e.g., to 90 °C) and monitor for 18-24 hours until the starting material is consumed (monitored by TLC or LC-MS). This step forms an N-acetylated intermediate that cyclizes in situ.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to isolate the crude acetylated pyrazolopyridine intermediate.
Step 2: Deacetylation
-
Dissolve the crude intermediate from Step 1 in methanol (MeOH).
-
Add a catalytic amount of sodium methoxide (NaOMe).
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate to yield the final 1H-pyrazolo[4,3-c]pyridine product.
Causality in Experimental Choices:
-
Dichloroethane (DCE) as Solvent: DCE is chosen for its higher boiling point, which allows the reaction to be conducted at elevated temperatures to drive the cyclization, and for its ability to dissolve the reactants effectively.[6]
-
Sodium Nitrite and Acetic Anhydride: This combination generates the diazotizing agent in situ, which is crucial for the cyclization cascade.
-
Sodium Methoxide in Methanol: This provides a basic medium for the efficient and clean removal of the N-acetyl protecting group under mild conditions, yielding the free NH of the pyrazole ring.[6]
Caption: Generalized synthetic workflow for pyrazolo[4,3-c]pyridine core formation.
Physicochemical and Spectroscopic Profile
Accurate characterization is paramount for any chemical intermediate used in drug development. The properties of this compound are summarized below.
| Property | Data |
| Molecular Formula | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol |
| Appearance | Typically a solid |
| CAS Number | 633328-88-8 |
| InChI Key | SXDNKFXWUFUOBP-UHFFFAOYSA-N |
| SMILES | Brc1n[nH]c2cccnc12 |
Note: Spectroscopic data (¹H NMR, ¹³C NMR) would be dependent on the solvent used for analysis. Researchers should refer to specific supplier documentation or published literature for detailed spectra.
Strategic Applications in Drug Discovery
The true value of this compound lies in its role as a versatile platform for generating compound libraries. The C-Br bond at the 3-position is primed for a variety of powerful palladium-catalyzed cross-coupling reactions.
A Hub for Chemical Diversification
Medicinal chemists exploit this reactivity to append a wide range of molecular fragments, systematically probing the structure-activity relationship (SAR) of a compound series.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups, which are crucial for mimicking aromatic amino acid residues in protein binding pockets.
-
Buchwald-Hartwig Amination: This reaction allows for the installation of primary or secondary amines, creating opportunities for new hydrogen bond interactions with the target protein.[6]
-
Sonogashira Coupling: The introduction of alkynes provides a linear linker to attach other functionalities or to access different regions of a binding site.
-
Heck and Stille Couplings: These reactions further expand the repertoire of accessible C-C bonds, allowing for the attachment of alkenes and other complex moieties.
Caption: Role of this compound as a key diversification hub.
Case Studies: Targeting Disease Pathways
Derivatives originating from the this compound scaffold have shown promise in several therapeutic areas:
-
Kinase Inhibitors: Many pyrazolopyridine derivatives have been investigated as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.[7][8] The ability to diversify the 3-position allows for fine-tuning of selectivity against different kinases in the human kinome.
-
Inhibitors of Protein-Protein Interactions (PPIs): The pyrazolo[4,3-c]pyridine core has been identified as a scaffold for developing the first small-molecule inhibitors of the PEX14-PEX5 protein-protein interaction, with potential applications in treating trypanosomal infections.[9] In this context, modifications at the 3-position were crucial for optimizing binding affinity and trypanocidal activity.[9]
-
Modulators of G-Protein Coupled Receptors (GPCRs): The pyrazolo[4,3-b]pyridine scaffold (a closely related isomer) has been instrumental in developing positive allosteric modulators (PAMs) for metabotropic glutamate receptors (e.g., mGlu4), which are targets for Parkinson's disease.[10] This highlights the potential of the broader pyrazolopyridine class, accessible via bromo-intermediates, in neurology.
Conclusion
This compound stands as a testament to the power of strategic intermediate design in modern medicinal chemistry. While its own history is one of quiet emergence rather than dramatic discovery, its impact is significant. It provides a reliable, versatile, and synthetically tractable starting point for the exploration of the rich chemical space surrounding the pyrazolopyridine scaffold. Its strategic use in palladium-catalyzed cross-coupling reactions has enabled the rapid development of potent and selective modulators of challenging biological targets. For researchers and scientists in drug development, this compound is not merely a reagent, but a key that unlocks countless possibilities in the quest for novel therapeutics.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. researchgate.net [researchgate.net]
- 4. US20090325952A1 - Pyrazolo[3,4-b]pyridine compounds, and their use as pde4 inhibitors - Google Patents [patents.google.com]
- 5. EP0086422A2 - Pharmacologically active pyrazolo(4,3-c)pyridines - Google Patents [patents.google.com]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN106146493A - Pyrazolo [3,4-b] pyridines and the preparation method of indazole compounds and purposes - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling and Application of 3-Bromo-1H-pyrazolo[4,3-c]pyridine
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and application of 3-Bromo-1H-pyrazolo[4,3-c]pyridine. As a key heterocyclic building block, its structural motif is of significant interest in medicinal chemistry and fragment-based drug discovery. Adherence to rigorous safety protocols is paramount to mitigate risks associated with its handling and use in experimental settings.
Compound Profile and Hazard Assessment
This compound is a solid, halogenated heterocyclic compound. Its utility in synthesis stems from the reactive bromine atom, which allows for further molecular elaboration, and the pyrazolopyridine core, a known pharmacophore in various drug discovery programs.[1][2]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 633328-88-8 | [3][4] |
| Molecular Formula | C₆H₄BrN₃ | |
| Molecular Weight | 198.02 g/mol | |
| Form | Solid |
GHS Hazard Identification
The primary and most critical hazard associated with this compound is its acute oral toxicity. The Globally Harmonized System (GHS) classification underscores the need for stringent containment and personal protection.
| Hazard Classification | Code | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | GHS06 (Skull & Crossbones) | Danger | H301: Toxic if swallowed |
Source: Sigma-Aldrich Safety Information, Guidechem SDS[5]
The WGK (Water Hazard Class) rating of 3 indicates a severe hazard to water, necessitating preventative measures against environmental release. While specific data on skin and eye irritation for this exact molecule is limited, the general properties of bromo- and pyridine-containing heterocycles warrant a cautious approach, assuming they can be irritants upon contact.[6]
Core Safety and Handling Protocols
A self-validating safety system relies on the integration of engineering controls, appropriate personal protective equipment (PPE), and rigorous procedural discipline. The high acute toxicity of this compound demands a zero-exposure policy.
Engineering Controls: The Primary Barrier
The causality behind prioritizing engineering controls is that they remove the hazard at the source, minimizing reliance on personal protective equipment.
-
Fume Hood: All manipulations of this compound, including weighing, dissolution, and reaction setup, must be performed within a certified chemical fume hood.[7] This is non-negotiable to prevent the inhalation of fine dust particles or aerosols.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7][8]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[9] Their proximity is crucial for immediate decontamination in the event of an accidental exposure.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should not be considered a substitute for robust engineering controls.
-
Eye and Face Protection: Wear chemical splash goggles at all times.[7][9]
-
Hand Protection: Use nitrile or neoprene gloves.[7] Latex gloves are not suitable. Double-gloving is recommended when handling the solid or concentrated solutions. Gloves should be inspected before use and disposed of immediately if contaminated.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[9]
Procedural Discipline and Hygiene
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[8]
-
No-Touch Policy: Avoid touching face, lab equipment (phones, pens), or door handles with gloved hands.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][10]
-
Prohibition: Do not eat, drink, or smoke in any area where this chemical is handled or stored.[5][10]
Storage and Waste Management
Proper storage and disposal are critical for ensuring long-term safety and environmental protection.
Storage
-
Location: Store in a cool, dry, and well-ventilated area.[7][8]
-
Security: Due to its high toxicity, the compound must be stored in a locked cabinet or a secure, designated area with restricted access.[5]
-
Container: Keep the container tightly closed to prevent absorption of moisture and potential contamination.[7][8]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents. Keep it separate from all sources of ignition.[7]
Spill Response and Waste Disposal
-
Spill Protocol:
-
Evacuate all non-essential personnel from the area.[8]
-
Wearing full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container using non-sparking tools.[8]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Waste Disposal: All waste, including contaminated PPE, empty containers, and spill cleanup material, must be disposed of as hazardous waste.[5][7] Adhere strictly to institutional, local, and national regulations. Do not discharge into drains or the environment.[8]
Emergency First Aid Procedures
Immediate and correct first aid is critical in the event of exposure.
-
If Swallowed: This is a medical emergency due to the H301 classification. Immediately call a poison control center or doctor. [5] Rinse the mouth with water.[5] Do not induce vomiting. Never give anything by mouth to an unconscious person.[5][8]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[5][7] Seek medical attention.
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration (use a pocket mask to avoid cross-contamination) and seek immediate medical attention.[5]
Application in a Research Context: A Methodological Workflow
To contextualize these safety principles, the following section outlines a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common method for elaborating scaffolds like this compound. This protocol is illustrative and must be adapted based on a full risk assessment for the specific reagents used.
Step-by-Step Protocol: Suzuki-Miyaura Coupling
This workflow demonstrates the integration of safety checkpoints at critical stages of the experimental process.
-
Preparation (Inside Fume Hood):
-
Step 1.1: Don all required PPE (lab coat, double nitrile gloves, chemical splash goggles).
-
Step 1.2: Verify fume hood is functioning correctly.
-
Step 1.3: Carefully weigh this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.) into a dry reaction flask.
-
Step 1.4: Add the base (e.g., Cs₂CO₃, 2.0 eq.) to the flask.
-
-
Reaction Setup:
-
Step 2.1: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) to the flask via cannula or syringe.
-
Step 2.2: Fit the flask with a condenser and purge the system with an inert gas (e.g., Nitrogen or Argon).
-
Step 2.3: Place the reaction setup in a heating mantle on a stirrer plate.
-
-
Reaction Execution:
-
Step 3.1: Heat the reaction to the target temperature (e.g., 90 °C) and monitor by TLC or LC-MS.
-
-
Work-up and Extraction:
-
Step 4.1: Once the reaction is complete, cool the mixture to room temperature.
-
Step 4.2: Quench the reaction by carefully adding water.
-
Step 4.3: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). All extraction steps must be vented frequently.
-
Step 4.4: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification and Waste Segregation:
-
Step 5.1: Concentrate the filtrate under reduced pressure using a rotary evaporator with a solvent trap.
-
Step 5.2: Purify the crude product by column chromatography.
-
Step 5.3: Segregate all waste streams. Aqueous waste, organic solvent waste, and solid waste (silica gel, contaminated filter paper) must be placed in separate, clearly labeled hazardous waste containers.
-
Visualized Experimental Workflow
Caption: Workflow for a typical Suzuki cross-coupling reaction.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. danabiosci.com [danabiosci.com]
- 4. Pyrazolo[4,3-c]pyridine - Products [achemblock.com]
- 5. Page loading... [wap.guidechem.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. actylislab.com [actylislab.com]
- 10. lobachemie.com [lobachemie.com]
Methodological & Application
The Versatile Virtuoso: Harnessing 3-Bromo-1H-pyrazolo[4,3-c]pyridine in Modern Medicinal Chemistry
The pyrazolopyridine scaffold is a cornerstone in contemporary drug discovery, prized for its structural resemblance to endogenous purines and its proven success in modulating the activity of a wide array of biological targets, most notably protein kinases.[1] Among the various isomeric forms, the 1H-pyrazolo[4,3-c]pyridine core offers a unique arrangement of nitrogen atoms, presenting distinct opportunities for crafting molecules with finely tuned pharmacological profiles. The strategic introduction of a bromine atom at the 3-position transforms this scaffold into a highly versatile and reactive building block, 3-Bromo-1H-pyrazolo[4,3-c]pyridine, unlocking a gateway to a diverse chemical space through a host of modern cross-coupling technologies.
This guide provides an in-depth exploration of this compound as a pivotal intermediate in medicinal chemistry. We will delve into its synthesis, explore its reactivity in key synthetic transformations, and provide detailed, field-tested protocols for its application in the construction of complex molecular architectures.
The Strategic Advantage of the this compound Scaffold
The utility of this compound stems from the confluence of the inherent biological relevance of the pyrazolopyridine core and the synthetic versatility imparted by the C3-bromo substituent. This bromine atom serves as a reactive handle for the introduction of a wide variety of functional groups through palladium-catalyzed cross-coupling reactions, which are among the most powerful and reliable methods in modern organic synthesis.[2] The ability to forge new carbon-carbon and carbon-nitrogen bonds at this position allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds.
The pyrazolo[4,3-c]pyridine core itself is a bioisostere of purine, enabling it to interact with the ATP-binding sites of many kinases.[3] The nitrogen atoms at positions 1, 2, and 6 can act as hydrogen bond donors and acceptors, crucial interactions for anchoring a molecule within a protein's active site. By strategically modifying the C3-position, researchers can introduce substituents that probe different regions of the binding pocket, enhancing potency and selectivity.
Synthesis of the this compound Core
A robust and scalable synthesis of the pyrazolo[4,3-c]pyridine scaffold is essential for its widespread application. While various methods exist for the construction of pyrazolopyridines, a particularly efficient approach for the [3,4-c] isomer involves the cyclization of a functionalized pyridine precursor. The following protocol is adapted from established literature methods for the synthesis of related pyrazolo[3,4-c]pyridines and can be modified for the preparation of the 3-bromo variant.
Protocol: Synthesis of 1H-pyrazolo[4,3-c]pyridine (A Precursor to the 3-Bromo Derivative)
This two-step procedure begins with the functionalization of a suitable pyridine starting material, followed by cyclization with hydrazine.
Step 1: Synthesis of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-one
-
To a solution of diisopropylamine (1.2 equiv.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 equiv.) dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.
-
Slowly add a solution of 2-bromo-5-fluoropyridine (1.0 equiv.) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour.
-
Add acetaldehyde (1.2 equiv.) dropwise and continue stirring at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-one.
Step 2: Cyclization to 5-fluoro-1H-pyrazolo[4,3-c]pyridine
-
To a solution of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-one (1.0 equiv.) in ethanol, add hydrazine hydrate (5.0 equiv.).
-
Heat the reaction mixture at reflux for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield 5-fluoro-1H-pyrazolo[4,3-c]pyridine.
Bromination at the C3-Position:
Direct bromination of the 1H-pyrazolo[4,3-c]pyridine core at the C3 position can be achieved using standard brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or DMF. The regioselectivity of this reaction is directed by the electronic properties of the heterocyclic system.
Key Applications in Medicinal Chemistry: Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound as a building block is realized in its application in palladium-catalyzed cross-coupling reactions. These transformations allow for the precise and efficient installation of diverse functionalities at the C3 position.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] In the context of this compound, this reaction is invaluable for introducing aryl and heteroaryl substituents, which are prevalent in kinase inhibitors and other therapeutic agents.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand are commonly used. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For heteroaromatic substrates, bulky and electron-rich phosphine ligands like XPhos or SPhos often provide superior results by promoting the rate-limiting reductive elimination step.[6]
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center. The choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) can influence the reaction rate and yield, and should be chosen based on the substrate's sensitivity to basic conditions.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is often employed. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and the catalyst.
Experimental Workflow: Suzuki-Miyaura Coupling
A typical workflow for a Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
In a microwave vial or Schlenk flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the reaction mixture.
-
Seal the vessel and heat to 100 °C for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-phenyl-1H-pyrazolo[4,3-c]pyridine.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85-95 | [2] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 80-92 | [7] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 75-90 | [4] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of a vast number of pharmaceuticals.[8][9] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse array of 3-amino-substituted pyrazolopyridines.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a Pd(0) catalyst is employed. The choice of phosphine ligand is critical, with bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos being particularly effective for coupling with heteroaryl halides.[10] These ligands facilitate the reductive elimination step, which is often rate-limiting.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, generating the active nucleophile. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction's success, with stronger bases often required for less nucleophilic amines.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to avoid side reactions.
Catalytic Cycle: Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 equiv.) and anhydrous toluene.
-
Add morpholine (1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield 3-(morpholin-4-yl)-1H-pyrazolo[4,3-c]pyridine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing linear alkynyl fragments, which can serve as handles for further functionalization or as key structural elements in their own right.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction classically employs a dual catalyst system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne.
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves to deprotonate the terminal alkyne, forming the copper acetylide, and also acts as a scavenger for the hydrogen halide byproduct.
-
Solvent: Aprotic polar solvents like DMF or THF are common choices.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene (1.2 equiv.) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until completion as indicated by TLC/LC-MS.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by flash column chromatography to afford 3-(phenylethynyl)-1H-pyrazolo[4,3-c]pyridine.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its strategic combination of a biologically relevant heterocyclic core and a reactive handle for cross-coupling reactions makes it an invaluable tool for the synthesis of novel and diverse molecular entities. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery endeavors, paving the way for the development of the next generation of therapeutic agents.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes & Protocols: 3-Bromo-1H-pyrazolo[4,3-c]pyridine as a Versatile Precursor for Advanced Fluorescent Probes
Abstract
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure renowned for its significant role in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it an exceptional core for the development of novel fluorophores. This guide focuses on 3-Bromo-1H-pyrazolo[4,3-c]pyridine, a key building block that enables the synthesis of a diverse library of fluorescent probes. The bromine atom at the C3-position serves as a versatile synthetic handle for state-of-the-art cross-coupling reactions, allowing for precise tuning of photophysical properties. We provide a detailed exploration of the design principles, reaction mechanisms, and step-by-step protocols for leveraging this precursor to create probes for applications ranging from bioimaging to chemical sensing.
Introduction: The Pyrazolopyridine Scaffold
Fused N-heteroaromatic compounds are at the forefront of functional molecule design. Among them, the pyrazolopyridine family, which consists of a pyrazole ring fused to a pyridine ring, exhibits a compelling combination of π-excessive (pyrazole) and π-deficient (pyridine) characteristics.[1] This electronic arrangement confers high stability and unique photophysical properties, making these scaffolds ideal candidates for fluorescent probes.[1][2] The inherent fluorescence can be systematically modulated by introducing various functional groups, a task for which this compound is exceptionally suited. Its strategic C-Br bond is amenable to a wide range of modern synthetic transformations, providing a robust platform for creating probes with tailored absorption/emission profiles, quantum yields, and environmental sensitivities.[3][4][5]
Precursor Profile: this compound
Before delving into synthetic protocols, it is essential to understand the properties of the starting material.
| Property | Value |
| Chemical Structure | Brc1n[nH]c2ccncc12 |
| Molecular Formula | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol |
| CAS Number | 633328-88-8 |
| Appearance | Solid |
| Key Reactive Site | C3-Bromine |
The primary value of this precursor lies in the reactivity of its C(sp²)—Br bond. This site is an excellent electrophile for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in modern organic synthesis.[4][6][7]
Design Principles for Pyrazolopyridine-Based Probes
The development of a fluorescent probe is a structure-driven process. The goal is to create a molecule whose photophysical properties change in a predictable way in response to a specific stimulus.
The Donor-π-Acceptor (D-π-A) Framework
A widely adopted strategy for creating highly fluorescent and environmentally sensitive dyes is the D-π-A design. This involves connecting an electron-donating group (D) to an electron-withdrawing group (A) through a π-conjugated system. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the donor to the acceptor, a process that is highly sensitive to the molecule's local environment. The pyrazolo[4,3-c]pyridine core serves as an excellent π-linker in this framework.
Tuning Photophysical Properties via Cross-Coupling
The C3-bromo position is the key modification point for implementing the D-π-A strategy.
-
Suzuki-Miyaura Coupling: This reaction attaches new aryl or heteroaryl groups to the C3 position.[4][5][8] This extends the π-conjugation of the system, which typically results in a bathochromic (red) shift in both absorption and emission wavelengths. This is a fundamental technique for tuning the color of the probe, for instance, to move its emission into a spectral region with less biological autofluorescence.
-
Buchwald-Hartwig Amination: This reaction introduces nitrogen-based functional groups (amines), which are powerful electron donors.[6][7] Installing a donor at the C3 position creates a potent ICT character, making the probe's fluorescence highly sensitive to solvent polarity (solvatochromism) or the presence of specific analytes that interact with the donor or acceptor.[9][10]
Below is a workflow illustrating the strategic use of this compound.
Caption: Synthetic pathways from the precursor to functional probes.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. All palladium catalysts and air-sensitive reagents should be handled under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Synthesis of a C3-Arylated Derivative via Suzuki-Miyaura Coupling
Objective: To demonstrate the functionalization of the precursor with an aryl group to extend π-conjugation, using 4-methoxyphenylboronic acid as a representative coupling partner.
Causality: This protocol employs a palladium catalyst to couple the aryl halide (C-Br bond) with the organoboron compound. A base is required to activate the boronic acid for the transmetalation step in the catalytic cycle. A dioxane/water solvent system is commonly used as it effectively dissolves both the organic substrates and the inorganic base.[8] Microwave irradiation is utilized to accelerate the reaction, significantly reducing reaction times compared to conventional heating.[5][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Pyrazolo[4,3-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Prominence of the Pyrazolo[4,3-c]pyridine Scaffold in Medicinal Chemistry
The fusion of pyrazole and pyridine rings gives rise to a family of heterocyclic compounds known as pyrazolopyridines. Among these, the pyrazolo[4,-c]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1] This structural motif is a key component in a wide array of biologically active molecules, demonstrating therapeutic potential across various domains, including oncology, neurology, and infectious diseases. The inherent electronic properties and the spatial arrangement of nitrogen atoms in the pyrazolo[4,3-c]pyridine system allow for diverse molecular interactions with biological targets, making it an attractive framework for the design of novel therapeutics.[2]
This comprehensive guide provides an in-depth exploration of the synthetic methodologies for accessing substituted pyrazolo[4,3-c]pyridines. It is designed to equip researchers and drug development professionals with the necessary knowledge to not only replicate these syntheses but also to rationally design and execute the preparation of novel derivatives. We will delve into the strategic considerations behind different synthetic routes, provide detailed step-by-step protocols for key transformations, and offer insights into the mechanistic underpinnings of these reactions.
Strategic Approaches to the Synthesis of the Pyrazolo[4,3-c]pyridine Core
The construction of the pyrazolo[4,3-c]pyridine skeleton can be broadly categorized into two primary strategies:
-
Formation of the Pyridine Ring onto a Pre-existing Pyrazole: This approach is highly versatile and allows for the late-stage introduction of diversity into the pyridine portion of the molecule.
-
Formation of the Pyrazole Ring onto a Pre-existing Pyridine: This strategy is particularly useful when starting with readily available and highly functionalized pyridine derivatives.
The choice of strategy is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials. In the following sections, we will explore key examples of each approach, complete with detailed protocols and mechanistic discussions.
Strategy 1: Annulation of a Pyridine Ring onto a Pyrazole Precursor
This is a widely employed strategy that offers excellent control over the substitution pattern of the final product. A common and effective method involves a multicomponent reaction that leverages a Sonogashira cross-coupling followed by an in-situ cyclization.
Protocol 1: Microwave-Assisted Multicomponent Synthesis of 6-Substituted 1-Phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines
This protocol describes a one-pot synthesis of substituted pyrazolo[4,3-c]pyridines from a functionalized pyrazole, a terminal alkyne, and an amine, proceeding via a Sonogashira coupling and subsequent cyclization.[3]
Reaction Scheme:
Materials:
-
5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde
-
Terminal alkyne (e.g., phenylacetylene)
-
tert-Butylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Cesium carbonate (Cs₂CO₃)
-
Ethanol/Water (3:1)
-
Microwave reactor vials
Step-by-Step Procedure:
-
To a 10 mL microwave reactor vial, add 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (1.0 mmol), the terminal alkyne (1.2 mmol), cesium carbonate (2.0 mmol), and palladium(II) acetate (0.05 mmol).
-
Add a 3:1 mixture of ethanol and water (4 mL) to the vial.
-
Add tert-butylamine (1.5 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine.
Causality and Mechanistic Insights:
The key to this one-pot synthesis is the palladium-catalyzed Sonogashira coupling between the chloropyrazole and the terminal alkyne.[3] This is followed by a nucleophilic attack of the tert-butylamine on the aldehyde, forming an imine intermediate. The subsequent intramolecular cyclization onto the alkyne, followed by tautomerization, leads to the formation of the pyridine ring. The microwave irradiation accelerates the reaction rates, allowing for a rapid and efficient synthesis.
Workflow for Multicomponent Synthesis:
Caption: Workflow for the one-pot multicomponent synthesis.
Strategy 2: Annulation of a Pyrazole Ring onto a Pyridine Precursor
This approach is advantageous when starting with functionalized pyridines. A notable example is the synthesis from 3-acylpyridine N-oxides.
Protocol 2: Synthesis of Regioisomeric Pyrazolo[3,4-b]- and Pyrazolo[4,3-c]pyridines from 3-Acylpyridine N-oxide Tosylhydrazones
This method provides access to a mixture of pyrazolo[3,4-b] and pyrazolo[4,3-c]pyridines, with the regioselectivity being influenced by the reaction conditions.[4]
Reaction Scheme:
Materials:
-
3-Acylpyridine N-oxide tosylhydrazone
-
Electrophilic additive (e.g., acetic anhydride)
-
Amine base (e.g., triethylamine)
-
Solvent (e.g., dichloromethane)
Step-by-Step Procedure:
-
Dissolve the 3-acylpyridine N-oxide tosylhydrazone (1.0 mmol) in the chosen solvent (e.g., dichloromethane, 10 mL) in a round-bottom flask.
-
Add the amine base (e.g., triethylamine, 1.2 mmol).
-
Add the electrophilic additive (e.g., acetic anhydride, 1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Separate the regioisomeric products by column chromatography on silica gel.
Causality and Mechanistic Insights:
The reaction is initiated by the activation of the pyridine N-oxide by the electrophilic additive, making the C2 and C4 positions of the pyridine ring susceptible to nucleophilic attack.[4] The tosylhydrazone nitrogen then acts as an intramolecular nucleophile, attacking either the C2 or C4 position. Subsequent elimination of the activating group and the tosyl group, followed by aromatization, yields the pyrazolopyridine products. The choice of solvent and electrophile can influence the ratio of the two regioisomers.
Mechanistic Pathway for Pyridine N-oxide Cyclization:
Caption: Mechanistic pathways leading to regioisomeric products.
Data Presentation
Table 1: Comparison of Synthetic Routes to Substituted Pyrazolo[4,3-c]pyridines
| Synthetic Strategy | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Reference |
| Multicomponent Synthesis | 5-Chloro-pyrazole-4-carbaldehyde, Alkyne, Amine | Pd(OAc)₂, Cs₂CO₃, Microwave | One-pot, high efficiency, rapid | Requires substituted pyrazole precursor | [3] |
| From Pyridine N-oxide | 3-Acylpyridine N-oxide tosylhydrazone | Acetic anhydride, Triethylamine | Mild conditions, readily available pyridines | Mixture of regioisomers, separation required | [4] |
| From Functionalized Pyridines | 2-Bromo-5-fluoropyridine | LDA, Acetaldehyde, MnO₂, Hydrazine | High-yielding, scalable, inexpensive starting material | Multi-step, potential for side reactions |
Conclusion and Future Outlook
The synthetic routes outlined in this guide provide a robust toolkit for the preparation of a diverse range of substituted pyrazolo[4,3-c]pyridines. The choice of a particular method will depend on the specific synthetic target and the available resources. The multicomponent approach offers a rapid and efficient entry to this scaffold, while the methods starting from pyridine precursors provide alternative pathways that can be advantageous in certain contexts. As the importance of the pyrazolo[4,3-c]pyridine core in drug discovery continues to grow, the development of new and even more efficient synthetic methodologies will undoubtedly remain an active area of research. Future efforts will likely focus on developing more regioselective and stereoselective syntheses, as well as expanding the scope of these reactions to include a wider range of functional groups.
References
- 1. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
use of 3-Bromo-1H-pyrazolo[4,3-c]pyridine in organic light-emitting diodes (OLEDs)
An Application Guide to the Strategic Use of 3-Bromo-1H-pyrazolo[4,3-c]pyridine in the Development of Advanced Organic Light-Emitting Diodes
Abstract
The quest for highly efficient and stable organic light-emitting diodes (OLEDs), particularly for deep-blue emission, necessitates the continuous exploration of novel molecular scaffolds. The pyrazolo[4,3-c]pyridine core, a nitrogen-rich heterocyclic system, presents a compelling framework for the design of next-generation OLED materials. Its inherent electron-deficient nature makes it an excellent building block for creating wide bandgap materials with high triplet energies, a critical requirement for hosting blue thermally activated delayed fluorescence (TADF) and phosphorescent emitters. This guide provides a comprehensive technical overview and detailed protocols for researchers, outlining a strategic approach to leverage this compound as a versatile precursor for the synthesis and application of novel host materials in high-performance OLEDs.
Introduction: The Potential of the Pyrazolo[4,3-c]pyridine Core
The efficiency and stability of OLEDs are fundamentally dictated by the molecular architecture of the organic materials employed within the device stack. Pyridine-based derivatives have been extensively investigated and utilized as electron-transporting materials (ETMs) and as electron-accepting moieties in bipolar host materials and TADF emitters.[1] The introduction of a fused pyrazole ring, as in the pyrazolo[4,3-c]pyridine isomer, further modulates the electronic properties, offering a pathway to fine-tune the frontier molecular orbital (HOMO/LUMO) energy levels and, crucially, to maintain a high triplet energy (ET).
This compound (Molecular Formula: C₆H₄BrN₃, Molecular Weight: 198.02 g/mol ) is a key synthetic intermediate.[2][3] The bromine atom at the 3-position serves as a versatile synthetic handle for introducing various functional groups through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5] This enables the rational design of molecules tailored for specific roles within an OLED, most notably as host materials for the emissive layer (EML).
Molecular Design Strategy: A Bipolar Host for Blue TADF Emitters
A primary challenge in OLED technology is the development of stable and efficient deep-blue emitters. TADF emitters offer a route to 100% internal quantum efficiency, but they require a host material with a triplet energy higher than that of the emitter to prevent reverse energy transfer and exciton quenching.[6] For blue TADF emitters, this necessitates host materials with ET > 2.8 eV.[7][8]
A successful strategy to achieve high triplet energies is the "tool box approach," where stable, high-ET donor and acceptor units are linked.[8][9] We propose using the electron-deficient pyrazolo[4,3-c]pyridine as the acceptor core and attaching a well-known electron-donating, high-triplet-energy moiety, such as carbazole, via the 3-position. This creates a bipolar molecule capable of transporting both holes and electrons, leading to a balanced charge distribution within the emissive layer and a wider recombination zone.
The rationale behind this design is to create a molecule, tentatively named Cz-PzPy , where the HOMO is localized on the carbazole donor and the LUMO is localized on the pyrazolo[4,3-c]pyridine acceptor. The spatial separation of these orbitals minimizes the exchange energy, which helps to maintain a high triplet energy.
Caption: Design concept for a novel bipolar host material.
Experimental Protocols
Synthesis of a Bipolar Host Material: 9-(1H-pyrazolo[4,3-c]pyridin-3-yl)-9H-carbazole (Cz-PzPy)
This protocol describes a hypothetical yet highly plausible synthesis of a novel host material via a Buchwald-Hartwig amination. This reaction is a cornerstone of modern organic synthesis for forming C-N bonds.[5][10]
References
- 1. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Highly efficient blue thermally activated delayed fluorescent OLEDs with record-low driving voltages utilizing high triplet energy hosts with small si ... - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04755B [pubs.rsc.org]
- 7. Frontiers | High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach [frontiersin.org]
- 8. High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-1H-pyrazolo[4,3-c]pyridine
An Application Guide for Medicinal Chemists
The 1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in modern drug discovery. Its structural resemblance to purine makes it an attractive framework for designing inhibitors that target a wide variety of cellular proteins, including kinases and phosphodiesterases.[1] Consequently, this scaffold is integral to the development of novel anti-inflammatory, anti-cancer, and anti-viral agents.[2][3] The functionalization of this core, particularly from a readily available halo-intermediate like 3-Bromo-1H-pyrazolo[4,3-c]pyridine, is paramount for generating chemical diversity in medicinal chemistry programs.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[4] This guide provides detailed application notes and adaptable protocols for the most critical palladium-catalyzed transformations of this compound: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Core Challenges & General Considerations
Executing successful cross-coupling reactions on nitrogen-containing heterocycles like this compound requires careful consideration of several factors:
-
Catalyst Inhibition: The pyridine nitrogen lone pair can coordinate to the palladium center, potentially inhibiting catalytic activity.[5][6] The choice of a sterically hindered, electron-rich phosphine ligand is often critical to mitigate this effect and promote the desired catalytic cycle.
-
N-H Acidity: The pyrazole N-H proton is acidic and can interfere with certain reaction conditions, particularly those employing strong bases. In some cases, in situ deprotonation is sufficient, while in others, a protecting group strategy (e.g., Boc, SEM, or pivaloyl) may be necessary for optimal results and to avoid side reactions.
-
Inert Atmosphere: Palladium(0) catalytic species are sensitive to oxidation. Therefore, all reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon). This involves using anhydrous solvents and properly degassing the reaction mixture.[6]
Below is a generalized workflow for setting up these reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation (Biaryls)
The Suzuki-Miyaura reaction is a cornerstone for synthesizing biaryl and heteroaryl-aryl structures by coupling an organoboron reagent (boronic acid or ester) with a halide.[4][7] This is arguably the most widely used cross-coupling reaction in pharmaceutical discovery.
Mechanistic Rationale
The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of base is critical for activating the boronic acid for the transmetalation step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from successful couplings on related N-heterocyclic systems.[7][8][9]
Reagents & Equipment:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, DME, or Toluene/H₂O mixture)
-
Reaction vessel (e.g., microwave vial or Schlenk tube), stir bar, inert gas supply
Procedure:
-
To a dry reaction vessel, add this compound (e.g., 100 mg, 0.5 mmol), the boronic acid (0.6-0.75 mmol), the palladium catalyst (0.015-0.025 mmol), and the base (1.0-1.5 mmol).
-
Seal the vessel and evacuate and backfill with nitrogen or argon three times.
-
Add the anhydrous, degassed solvent (e.g., 5 mL of dioxane/water 4:1) via syringe.
-
Stir the mixture at an elevated temperature (typically 80-110 °C) or under microwave irradiation. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reference Insight |
| Arylboronic acids | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 110 | Standard conditions for many heteroaryl couplings.[7] |
| Heteroarylboronic acids | XPhosPdG2 / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | Advanced catalyst systems can prevent debromination.[8][9] |
| Ortho-substituted aryls | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | Bulky ligands are effective for challenging substrates.[10] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[11][12] This reaction is a powerful alternative to classical methods like nucleophilic aromatic substitution, offering broader scope and milder conditions.
Mechanistic Rationale
The catalytic cycle is similar to the Suzuki coupling but involves an amine as the nucleophile. After oxidative addition, the amine coordinates to the palladium complex. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination then furnishes the desired C-N bond.[11] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is crucial, as they accelerate the rate-limiting reductive elimination step.[5][13]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound
This protocol is based on conditions optimized for electronically similar 3-bromo-2-aminopyridines and other challenging heteroaryl halides.[1][5][6]
Reagents & Equipment:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equiv)
-
Palladium precatalyst (e.g., RuPhos-Pd-G3 or BrettPhos-Pd-G3, 1-2 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.4 - 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Reaction vessel, stir bar, inert gas supply
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (0.005-0.01 mmol) and the base (0.7-1.0 mmol) to a dry reaction vessel.
-
Add the this compound (100 mg, 0.5 mmol).
-
Seal the vessel. If outside a glovebox, evacuate and backfill with inert gas three times.
-
Add the anhydrous solvent (e.g., 2-3 mL of Toluene) followed by the amine (0.6-1.0 mmol).
-
Stir the mixture at the desired temperature (can range from room temperature to 110 °C, but 80-100 °C is common).
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Carefully quench the reaction by pouring it over a silica gel plug and eluting with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography or preparative HPLC.
| Amine Type | Catalyst System | Base | Solvent | Temperature (°C) | Reference Insight |
| Secondary Amines | RuPhos Precatalyst | LiHMDS | Toluene | 100 | RuPhos is often superior for coupling secondary amines to pyridyl halides.[5] |
| Primary Amines | BrettPhos Precatalyst | LiHMDS | Toluene | 100 | BrettPhos systems are highly effective for primary amines.[5] |
| General | Pd₂(dba)₃ / XPhos | NaOt-Bu | Dioxane | 80-110 | A widely applicable system for many amine/halide combinations.[14] |
Sonogashira Coupling: C-C Bond Formation (Alkynes)
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing direct access to arylethynyl scaffolds.[15][16] This reaction is distinguished by its use of a copper(I) co-catalyst.
Mechanistic Rationale
The process involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper(I)-acetylide species. This key intermediate is generated in the copper cycle, where the base deprotonates the terminal alkyne, which then coordinates with the Cu(I) salt.[15] Reductive elimination from palladium yields the final product.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 4. jocpr.com [jocpr.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support center for the synthesis of 3-Bromo-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrazolo[4,3-c]pyridines are a class of compounds with significant biological activity, making their efficient synthesis a key step in many research endeavors[1]. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols and improve your yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for introducing a bromine atom onto the pyrazolo[4,3-c]pyridine core is through electrophilic aromatic substitution. This typically involves the reaction of the parent heterocycle, 1H-pyrazolo[4,3-c]pyridine, with a suitable brominating agent. The choice of agent and reaction conditions is critical for achieving good yield and regioselectivity.
Q2: Which brominating agent should I choose?
A2: N-Bromosuccinimide (NBS) is often the reagent of choice for the bromination of electron-rich heterocyclic systems.[2] It is a solid, making it easier and safer to handle than liquid bromine[1]. NBS provides a low, steady concentration of electrophilic bromine, which can help to minimize side reactions such as over-bromination[1]. Alternative reagents include liquid bromine (Br₂), but its high reactivity and hazardous nature necessitate careful handling[3]. For certain applications, milder agents like pyridinium hydrobromide perbromide (PHP) could also be considered[4].
Q3: What are the main challenges in this synthesis?
A3: The primary challenges are:
-
Regioselectivity: The pyrazolo[4,3-c]pyridine scaffold has multiple positions where bromination can occur. Achieving selective bromination at the C3 position is the main goal. The electronic properties of the fused ring system, where the pyridine nitrogen acts as a deactivating group and the pyrazole moiety has both a pyrrole-like and a pyridine-like nitrogen, create a complex reactivity landscape[5][6].
-
Over-bromination: The formation of di- or tri-brominated species can significantly reduce the yield of the desired mono-brominated product. This is particularly a risk when using highly reactive brominating agents or an excess of the reagent[7].
-
Purification: Separating the desired 3-bromo isomer from unreacted starting material, other regioisomers, and poly-brominated byproducts can be challenging due to their similar polarities.
Q4: Why is controlling the reaction temperature so important?
A4: Temperature control is crucial for managing the rate of reaction and selectivity. Electrophilic bromination reactions are often exothermic. Allowing the temperature to rise uncontrollably can lead to an increase in the rate of side reactions, particularly the formation of undesired isomers and poly-brominated products. Starting the reaction at a low temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature is a common strategy to maintain control[8].
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inactive Brominating Agent | N-Bromosuccinimide (NBS) can decompose over time, especially if exposed to moisture or light. Impure NBS may appear yellow and can lead to unreliable results. | Use a fresh bottle of NBS or purify existing stock by recrystallization from hot water[2]. Ensure the reagent is stored in a cool, dark, and dry place. |
| Insufficient Activation | The pyrazolo[4,3-c]pyridine ring, while containing an electron-rich pyrazole component, is also fused to a pyridine ring which is electron-deficient. The overall reactivity might be lower than expected. | Consider using a more reactive brominating agent like liquid bromine, but with extreme caution and precise stoichiometric control. Alternatively, performing the reaction in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) can enhance the rate of electrophilic substitution. |
| Incorrect Stoichiometry | Using too little brominating agent will result in incomplete conversion of the starting material. | Carefully calculate and weigh the reagents. Start with 1.05 to 1.1 equivalents of NBS relative to the 1H-pyrazolo[4,3-c]pyridine. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Scientific Rationale | Recommended Solution |
| High Reaction Temperature | Higher temperatures provide more energy for the reaction to overcome the activation barriers for substitution at different positions, leading to a mixture of isomers. | Maintain strict temperature control. Start the reaction at 0 °C or even lower (-20 °C) and let it warm slowly to room temperature. Monitor the reaction progress closely to avoid prolonged reaction times at higher temperatures. |
| Solvent Effects | The solvent can influence the stability of the intermediates (e.g., the Wheland intermediate) formed during electrophilic attack at different positions, thereby affecting the product distribution. | A solvent screen is recommended. Non-polar solvents like dichloromethane (DCM) or chloroform (CHCl₃) are good starting points. Polar aprotic solvents like DMF might favor different isomers. A systematic approach is best to find the optimal solvent for C3 selectivity. |
| Steric Hindrance | While the C3 position is electronically favored for attack in many pyrazole systems, steric factors from substituents on the starting material (if any) could direct bromination elsewhere. | For an unsubstituted 1H-pyrazolo[4,3-c]pyridine, this is less of an issue. If your starting material is substituted, consider the steric bulk of those groups. N-protection could also alter the regiochemical outcome. |
Problem 3: Significant Amount of Di-brominated Byproduct
| Potential Cause | Scientific Rationale | Recommended Solution |
| Excess Brominating Agent | Using more than one equivalent of the brominating agent will inevitably lead to the formation of poly-brominated products, as the mono-brominated product is often still reactive enough for a second substitution. | Use no more than 1.05 equivalents of NBS. Add the NBS portion-wise over a period of time rather than all at once. This keeps the instantaneous concentration of the brominating agent low, favoring mono-substitution. |
| Reaction Time Too Long | Allowing the reaction to proceed long after the starting material is consumed can provide time for the slower, secondary bromination of the product to occur. | Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly by adding a reducing agent like aqueous sodium thiosulfate or sodium bisulfite solution. |
Problem 4: Difficulty in Product Purification
| Potential Cause | Scientific Rationale | Recommended Solution |
| Similar Polarity of Products | The desired 3-bromo product, unreacted starting material, and isomeric byproducts often have very similar polarities, making separation by standard column chromatography difficult. | Use a high-resolution silica gel for flash chromatography with a shallow solvent gradient (e.g., starting with pure DCM and slowly increasing the percentage of ethyl acetate or methanol). Reverse-phase chromatography can also be an effective alternative if the compound is stable to the mobile phases used. |
| Product is a Salt | If the reaction is worked up under acidic conditions, the basic nitrogen atoms on the pyrazolopyridine ring can be protonated, forming a salt that may behave differently during extraction and chromatography. | Neutralize the reaction mixture carefully with a mild base like saturated aqueous sodium bicarbonate before extraction[3]. Ensure the aqueous layer is pH 7-8. |
| Contamination with Succinimide | When using NBS, succinimide is formed as a byproduct. It is polar and can sometimes co-elute with the product. | Most of the succinimide can be removed by washing the organic layer with water or a dilute base during the workup. If it persists, it can often be removed by recrystallization of the final product. |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a standard approach for the electrophilic bromination of a pyrazolopyridine core using N-Bromosuccinimide.
Materials:
-
1H-pyrazolo[4,3-c]pyridine
-
N-Bromosuccinimide (NBS), recrystallized
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1H-pyrazolo[4,3-c]pyridine (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath under a nitrogen or argon atmosphere.
-
Slowly add NBS (1.05 eq.) portion-wise to the stirred solution over 15-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford pure this compound.
Visualizations
Reaction Scheme
Caption: General reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis problems.
Parameter Relationships
References
- 1. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. PubChemLite - this compound (C6H4BrN3) [pubchemlite.lcsb.uni.lu]
- 3. Page loading... [guidechem.com]
- 4. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. reddit.com [reddit.com]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Bromination of 1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support guide for the bromination of 1H-pyrazolo[4,3-c]pyridine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges and side reactions encountered during the electrophilic bromination of this important heterocyclic scaffold. As a key building block in drug discovery, achieving clean and selective bromination is critical for subsequent functionalization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm getting a mixture of brominated isomers. How can I control the regioselectivity?
Answer: This is the most common challenge. The 1H-pyrazolo[4,3-c]pyridine core has multiple non-equivalent positions available for electrophilic attack (C3, C5, and C7). The regiochemical outcome is a delicate balance between the electronic properties of the two fused rings.
The 'Why': Understanding the Electronics
The pyrazolo[4,3-c]pyridine system is a juxtaposition of an electron-rich pyrazole ring and an electron-deficient pyridine ring.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. Resonance analysis shows that the C4 and C6 positions (relative to the pyridine nitrogen) are the most electron-deficient, making electrophilic attack at the adjacent C5 and C7 positions less unfavorable, though still difficult compared to benzene.[1][2]
-
Pyrazole Ring: The pyrazole ring is generally considered electron-rich and more susceptible to electrophilic attack than the pyridine ring. The C3 position is typically the most nucleophilic and kinetically favored site for substitution.
Therefore, in a direct electrophilic bromination, you are likely competing between substitution at the highly activated C3 position and the least deactivated positions on the pyridine ring.
Troubleshooting & Recommended Protocols
To favor substitution at a specific position, typically the C3 position, reaction conditions must be carefully controlled to exploit the kinetic differences in reactivity.
Protocol 1: Selective Bromination at C3 using NBS
N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of electrophilic bromine, which enhances selectivity compared to the highly reactive molecular bromine (Br₂).[3]
Step-by-Step Methodology:
-
Dissolve 1H-pyrazolo[4,3-c]pyridine (1.0 eq.) in a suitable polar aprotic solvent such as DMF or acetonitrile (MeCN) to a concentration of 0.1 M.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring progress by TLC or LC-MS.
-
If the reaction is sluggish, allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Controlling Regioselectivity
| Reagent | Solvent | Temperature (°C) | Typical Outcome | Rationale |
| NBS | DMF, MeCN | 0 to RT | Favors C3-bromination | Mild conditions exploit the higher nucleophilicity of the pyrazole ring. |
| Br₂ | Acetic Acid | RT to 50 | Mixture of C3/C5/C7 isomers | High reactivity of Br₂ reduces selectivity; acidic medium can protonate the pyridine ring, further deactivating it but potentially leading to complex mixtures. |
| DBDMH | DCM | 0 to RT | Potential for high C3 selectivity | 1,3-Dibromo-5,5-dimethylhydantoin is another mild source of Br⁺, sometimes offering better selectivity than NBS. |
Question 2: My reaction is producing di-brominated products. How can I prevent this over-bromination?
Answer: Over-bromination occurs when the mono-brominated product is still sufficiently activated to react with the remaining brominating agent. This is a common side reaction if conditions are too harsh or stoichiometry is not carefully controlled.
The 'Why': Reactivity of the Product
Once the first bromine atom is added (likely at C3), the overall electron density of the ring system decreases. However, it may still be reactive enough for a second substitution, especially if excess brominating agent is present or the reaction temperature is too high.
Troubleshooting & Mitigation Strategies
The key is precise control over reaction parameters.
-
Stoichiometry is Critical: Use no more than 1.0 to 1.1 equivalents of your brominating agent (e.g., NBS). Accurately weigh your reagents.
-
Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Starting at 0 °C or even -20 °C can significantly suppress the rate of the second bromination.
-
Slow Addition: Add the brominating agent slowly or portion-wise. This keeps the instantaneous concentration of the electrophile low, favoring the more rapid reaction with the starting material over the slower reaction with the mono-brominated product.
-
Careful Monitoring: Use TLC or LC-MS to monitor the reaction closely. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-bromo byproducts.
Workflow for Preventing Over-bromination
Caption: Troubleshooting workflow for over-bromination.
Question 3: I'm observing significant starting material decomposition and ring-opening. What is happening?
Answer: The pyrazolopyridine scaffold, while aromatic, can be susceptible to degradation under harsh halogenating conditions. This can manifest as complex mixtures, charring, or even cleavage of the N-N bond in the pyrazole ring.
The 'Why': Scaffold Instability
Certain combinations of electrophilic agents and solvents can lead to undesired pathways. For instance, treatment of some pyrazolopyridines with N-halosuccinimides in specific solvents like hexafluoroisopropanol (HFIP) has been shown to result in electrophilic ring-opening halogenation.[4] While this is a useful transformation in its own right, it is a detrimental side reaction if C-H bromination is the goal.
Preventative Measures
-
Avoid Harsh Reagents: Do not use potent brominating systems like Br₂ with a strong Lewis acid (e.g., FeBr₃, AlCl₃) unless you have literature precedent for your specific substrate.
-
Avoid Protic Acids: Using strong protic acids like H₂SO₄ or neat acetic acid as a solvent can lead to decomposition. If an acid is needed, use it catalytically and with caution.
-
Solvent Choice: Stick to conventional aprotic solvents like DMF, MeCN, or DCM. Avoid highly activating or unusual solvents like HFIP unless ring-opening is the desired outcome.
-
Control pH: After the reaction, quenching with a mild base like saturated sodium bicarbonate (NaHCO₃) solution can neutralize any acidic byproducts (like succinimide from NBS) and improve the stability of the product during workup.
Question 4: My bromination reaction is very slow or not working at all. What can I troubleshoot?
Answer: The inherent electron deficiency of the pyridine ring makes the entire 1H-pyrazolo[4,3-c]pyridine scaffold less reactive than simple pyrazoles or benzene. If the reaction is not proceeding, it indicates the conditions are not sufficiently activating for this reluctant substrate.
The 'Why': Deactivated Aromatic System
As discussed, the pyridine nitrogen withdraws electron density, making the ring a poor nucleophile.[1][2] Even the "electron-rich" pyrazole ring is affected by this fusion. The reaction requires a careful balance: conditions must be forceful enough to overcome this deactivation but not so harsh that they cause side reactions.
Troubleshooting Flowchart: Addressing Low Reactivity
Caption: Stepwise guide for troubleshooting low reactivity.
Detailed Steps:
-
Reagent Quality: NBS can degrade over time. It is best purified by recrystallization from water before use.[5] Ensure solvents are anhydrous, as water can interfere with the reaction.
-
Temperature: If the reaction is clean but slow at 0 °C, allow it to warm to room temperature. A gentle increase to 40-50 °C can also be effective, but monitor closely for the emergence of side products.
-
Solvent Polarity: DMF is more polar than MeCN or DCM and can sometimes accelerate slow electrophilic substitutions.
-
Activation (Advanced): For particularly stubborn substrates, a common strategy for pyridines is to first form the N-oxide. The N-oxide is a strong electron-donating group, which highly activates the ring for electrophilic substitution. The N-oxide can be removed in a subsequent step.
References
Technical Support Center: Optimizing Suzuki Reactions for 3-Bromo-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 3-Bromo-1H-pyrazolo[4,3-c]pyridine. The unique electronic properties and the presence of an unprotected N-H acidic proton on this heterocyclic scaffold present specific challenges that require careful consideration of reaction parameters. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to overcome common hurdles and achieve high-yield, reproducible results.
Section 1: Foundational Knowledge & Initial Setup
Q1: I am starting my first Suzuki coupling with this compound. What are the most critical parameters and a reliable set of starting conditions for my initial screen?
A1: The Suzuki-Miyaura coupling is a robust reaction, but its success with nitrogen-rich heterocycles like this compound hinges on the careful selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the boronic acid/ester partner.[1] The primary challenges with this substrate are its potential to inhibit the palladium catalyst via coordination of its nitrogen atoms and the presence of an acidic N-H proton that can interfere with the base.[2][3]
For an initial screening experiment, it is crucial to choose conditions known to be effective for challenging, electron-deficient, or N-H containing heterocycles.
Recommended Starting Conditions for Initial Screening
| Parameter | Recommendation | Rationale |
| Aryl Halide | This compound (1.0 eq.) | The bromide offers a good balance of reactivity and stability.[1] |
| Boronic Acid | Arylboronic Acid (1.5 - 2.0 eq.) | An excess is used to drive the reaction to completion, especially if protodeboronation is a concern.[2] |
| Pd Catalyst | XPhos Pd G3 (2-5 mol%) or Pd₂(dba)₃ (2 mol%) | Buchwald precatalysts (like XPhos Pd G3) are highly active and effective for N-heterocycles.[4] Pd₂(dba)₃ is a reliable Pd(0) source. |
| Ligand | XPhos (4 mol%, if using Pd₂(dba)₃) | Bulky, electron-rich phosphine ligands like XPhos stabilize the catalyst, promote the rate-limiting oxidative addition, and prevent catalyst deactivation by the substrate's nitrogen atoms.[2][5] |
| Base | K₃PO₄ (2.0 - 3.0 eq.) | A strong, non-nucleophilic base that is particularly effective for coupling nitrogen-rich heterocycles without causing degradation of sensitive functional groups.[2][6] |
| Solvent | 1,4-Dioxane / H₂O (4:1 or 5:1 ratio) | A polar aprotic solvent that solubilizes the organic components, while a small amount of water is often necessary to dissolve the base and facilitate transmetalation.[2][5] |
| Temperature | 80 - 110 °C | A common temperature range that provides sufficient thermal energy for the reaction without causing significant decomposition.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial. Oxygen must be rigorously excluded to prevent catalyst oxidation and homocoupling of the boronic acid.[7] |
Below is a diagram illustrating the fundamental catalytic cycle that governs this reaction. Understanding these steps is key to troubleshooting.
Section 2: Troubleshooting Common Issues
Q2: My reaction has failed or given a very low yield, and I see mostly unreacted starting material. What is my troubleshooting strategy?
A2: A low or zero yield with recovery of starting material is a common but solvable issue. It typically points to a problem with one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[8] Your troubleshooting should be systematic.
First, confirm the integrity of your reagents . Palladium catalysts, especially Pd(II) sources, can degrade, and phosphine ligands are prone to oxidation.[9] Boronic acids can decompose upon storage.[9] Always use fresh, high-purity materials.
Second, ensure a scrupulously inert atmosphere . Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species and also cause homocoupling of the boronic acid.[7] Degas your solvent thoroughly by sparging with nitrogen or argon for at least 30 minutes or by using several freeze-pump-thaw cycles.[7]
If the fundamentals are sound, the issue lies in the reaction chemistry. The workflow below provides a logical path for optimization.
Q3: I am observing significant formation of 1H-pyrazolo[4,3-c]pyridine, the debrominated byproduct. How can I prevent this?
A3: Debromination is a known side reaction in palladium-catalyzed couplings. It can occur through several pathways, often involving the palladium catalyst and a proton source (which can be trace water or the solvent). The choice of ligand and base can significantly influence the rate of this undesired reaction.
Strategies to Minimize Debromination:
-
Ligand Choice: Sometimes, highly electron-rich and bulky ligands that favor the desired reductive elimination pathway over competing side reactions can help. If you are using a simple ligand like PPh₃, switching to a Buchwald-type ligand (e.g., SPhos, RuPhos) is a primary recommendation.[7]
-
Base Strength: Using a weaker base may slow down the debromination pathway. If you are using a very strong base like KOtBu, consider switching to K₃PO₄ or Cs₂CO₃.[6]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the debromination pathway relative to the productive coupling. Run the reaction at the lowest temperature that still provides a reasonable conversion rate.
Q4: My main byproduct is the arene from my boronic acid coupling partner (protodeboronation). What are the best strategies to mitigate this?
A4: Protodeboronation is the replacement of the C-B bond with a C-H bond and is a major cause of low yields, especially when using electron-deficient or heteroaryl boronic acids.[9] It is often promoted by aqueous basic conditions.[9]
Strategies to Minimize Protodeboronation:
-
Use a More Stable Boron Reagent: This is the most effective strategy. Instead of a boronic acid, use a corresponding boronate ester, such as a pinacol (BPin) or MIDA ester.[9][10] These are more stable to premature hydrolysis and slowly release the boronic acid in situ. Potassium aryltrifluoroborate salts (BF₃K) are another excellent, highly stable alternative.[10]
-
Modify the Base and Solvent: While some water is often beneficial, excess water can accelerate protodeboronation.[9]
-
Try using anhydrous conditions with a base like potassium tert-butoxide (KOtBu) in a solvent like THF or Dioxane.[1]
-
Use milder bases that are less hydrolytically active. Potassium fluoride (KF) is known to activate the boronic acid for transmetalation while being less harsh than carbonate or phosphate bases.[11]
-
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to the reaction conditions.[12]
Q5: How does the free N-H group on the pyrazole ring affect the reaction, and how can I manage its impact without adding a protection step?
A5: The unprotected N-H group on the pyrazole moiety (pKa ≈ 14-15) is acidic enough to react with the bases typically used in Suzuki couplings.[2] This has two main consequences:
-
Base Consumption: One equivalent of your base may be consumed to deprotonate the pyrazole, so using a sufficient excess (2-3 equivalents) is important.
-
Catalyst Inhibition: The resulting pyrazolate anion is a potent ligand for palladium. This coordination can form inactive or less active catalyst species, effectively poisoning the catalytic cycle.[2][3] This is a primary reason why couplings with unprotected azoles can be challenging.[2]
Strategies for Unprotected N-H Substrates:
-
Ligand Selection: This is the most critical factor. The use of very bulky, electron-rich ligands (e.g., XPhos, SPhos, tBuXPhos) is paramount.[2][3] The steric bulk of the ligand creates a protective pocket around the palladium center, making it more difficult for the pyrazolate anion to coordinate and deactivate the catalyst.
-
Base Choice: A strong, non-nucleophilic base like K₃PO₄ is often ideal.[2][6] It is effective at promoting the reaction while minimizing side reactions that can be exacerbated by stronger, more nucleophilic bases.
-
Precatalyst Use: Modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, are designed for high activity and are often more resistant to inhibition by coordinating substrates.[4]
Section 3: Advanced Optimization
Q6: I've tried the initial conditions and still face issues. Which specific palladium catalysts and ligands are best suited for this N-heterocycle?
A6: For challenging substrates like this compound, a systematic screen of catalysts and ligands is often necessary. The goal is to find a system that is highly active and resistant to deactivation.
Recommended Catalyst/Ligand Systems for N-Heterocycles
| Catalyst Source | Ligand | Characteristics & Best Use Case |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos | Workhorse Ligands: Bulky and electron-rich, excellent for preventing catalyst deactivation by N-heterocycles and promoting oxidative addition. A primary choice for troubleshooting.[2][7] |
| Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos | Even more electron-donating than SPhos/XPhos. Can be effective when oxidative addition is particularly difficult. |
| XPhos Pd G3 | (Pre-formed) | High-Activity Precatalyst: Excellent for generating the active Pd(0) species cleanly and efficiently. Often gives superior results for difficult couplings.[4] |
| Pd(dppf)Cl₂ | (Pre-formed) | Common but Less Robust: A good starting point for simple couplings, but can be susceptible to deactivation with coordinating substrates like pyrazolopyridines.[13] |
| PdCl₂(PPh₃)₂ | (Pre-formed) | Low Activity: Generally not recommended for this class of substrate unless other options are unavailable. Prone to deactivation.[4] |
Q7: How do I select the optimal base and solvent system for my specific coupling partners?
A7: The optimal base and solvent are highly dependent on the specific boronic acid and any other functional groups present in your molecules. The base's primary role is to activate the organoboron species to facilitate transmetalation.[5]
Comparison of Common Bases for Suzuki Couplings
| Base | Strength | Common Solvents | Notes & Recommendations |
| K₃PO₄ | Strong | Dioxane/H₂O, THF/H₂O | Highly Recommended. Often the base of choice for N-containing heterocycles. Strong but generally non-nucleophilic, minimizing side reactions.[2][6] |
| Cs₂CO₃ | Strong | Dioxane/H₂O, DMF | Often provides superior results for challenging substrates due to the "caesium effect," which enhances solubility and reactivity. An excellent alternative to K₃PO₄.[6] |
| K₂CO₃ | Moderate | Toluene/H₂O, EtOH/H₂O | A common, cost-effective choice. May not be strong enough for less reactive coupling partners but is a good option to try if stronger bases cause decomposition.[6][14] |
| KOtBu | Very Strong | THF, Dioxane (anhydrous) | Effective for unreactive aryl chlorides. Its high basicity can promote side reactions like debromination and may not be compatible with sensitive functional groups.[6] |
| KF | Mild | THF, Dioxane | A mild base that can be effective, particularly when substrates are base-sensitive. The fluoride ion is thought to play a unique role in activating the boronic acid.[11] |
Section 4: Experimental Protocols
General Protocol for Suzuki-Miyaura Reaction Screening
Note: This is a generalized procedure. Volumes and amounts should be adjusted for your specific reaction scale.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or ester (1.5 eq.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 3 mol%)
-
Base (e.g., K₃PO₄, 2.5 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 5:1)
-
Oven-dried reaction vial or Schlenk tube with a magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried reaction vial, add this compound, the arylboronic acid, and the base under ambient atmosphere.
-
Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle a minimum of three times to ensure all oxygen is removed.[9]
-
Solvent Addition: Add the degassed solvent mixture via syringe through the septum under a positive pressure of inert gas.
-
Catalyst Addition: Under a positive flow of inert gas, quickly uncap the vial and add the palladium catalyst. Reseal the vial immediately. For air-sensitive ligands used with a Pd source like Pd₂(dba)₃, add the ligand at the same time as the other solids in step 1.
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir vigorously for the intended reaction time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS to determine the consumption of the starting material.[12]
General Workup and Purification Protocol
-
Cooling & Quenching: Once the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional organic solvent.[15]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water, followed by a wash with saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to isolate the pure product.[12]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
stability issues of 3-Bromo-1H-pyrazolo[4,3-c]pyridine under acidic conditions
Welcome to the technical support guide for 3-Bromo-1H-pyrazolo[4,3-c]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable heterocyclic scaffold into their synthetic workflows. The unique electronic properties of the pyrazolo[4,3-c]pyridine core, which make it a compelling fragment in drug discovery, also present specific stability challenges, particularly under acidic conditions.[1][2] This guide provides in-depth, experience-driven answers to common issues, helping you anticipate problems, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture containing this compound turns dark and shows multiple spots on TLC analysis after adding acid. What is happening?
A: This is a common observation and typically points to compound instability initiated by protonation. The this compound scaffold has multiple basic nitrogen atoms. Under acidic conditions, the pyridine nitrogen is the most likely site of initial protonation due to its higher basicity compared to the pyrazole nitrogens.[1][3][4]
Causality:
-
Protonation and Activation: Protonation of the pyridine nitrogen withdraws electron density from the entire fused-ring system. This electronic perturbation can render the molecule more susceptible to nucleophilic attack or other degradation pathways.
-
Potential Degradation: While the pyrazolopyridine core is generally stable, this increased electrophilicity upon protonation can make it vulnerable to hydrolysis (if water is present) or other acid-catalyzed decomposition reactions, leading to the formation of multiple byproducts observed on your TLC plate.[5]
Recommendation: Minimize the compound's exposure to strong acids or prolonged reaction times under acidic conditions. If an acid is necessary, consider slow, cooled addition and use the minimum stoichiometric amount required.
Diagram 1: Protonation of this compound
Caption: Predominant protonation occurs on the pyridine nitrogen, activating the ring system.
Q2: I am observing significant debromination of my starting material. What causes this and how can I prevent it?
A: Loss of the bromine substituent is a potential side reaction for many brominated heterocyles.[6] While not extensively documented for this specific isomer under simple acidic conditions, it can be facilitated by several factors that may be present in your reaction.
Causality:
-
Acid-Catalyzed Protodebromination: In some cases, strong acids can catalyze the replacement of bromine with a proton, particularly at elevated temperatures.
-
Reductive Pathways: If your reaction conditions include reagents with even mild reducing potential (e.g., certain solvents, additives, or impurities), the protonated, electron-deficient pyrazolopyridine ring is more susceptible to a reductive debromination process.
-
Palladium-Catalyzed Debromination: If you are performing a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) under acidic conditions, undesired protodebromination can be a competing pathway catalyzed by the palladium complex, especially in the presence of a hydrogen source.
Troubleshooting Protocol:
-
Use Milder Acids: Substitute strong mineral acids (like HCl, H₂SO₄) with weaker organic acids (like acetic acid) or use acidic salts where appropriate.
-
Control Temperature: Perform the reaction at the lowest effective temperature.
-
Inert Atmosphere: Always run reactions under an inert atmosphere (Nitrogen or Argon) to exclude oxygen and moisture, which can contribute to complex degradation pathways.
-
Reagent Purity: Ensure all solvents and reagents are pure and free from potential reducing agents.
Q3: How can I improve the stability of this compound during reactions that require acidic deprotection steps or other harsh conditions?
A: The key is to protect the pyrazole N-H proton. This modification blocks a potential site for unwanted reactions and can significantly alter the electronic properties of the ring system, often enhancing its stability. Several protecting groups are used for related pyrazolopyridines.[7][8]
Recommended Protecting Group Strategy:
| Protecting Group | Introduction Conditions | Cleavage Conditions | Notes |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | NaH, SEM-Cl, DMF | TFA , 4M HCl in dioxane | Excellent for stability; cleavage is under acidic conditions you may wish to avoid for the main reaction.[7][8] |
| PMB (p-Methoxybenzyl) | PMB-Cl, Base | TFA , Strong Acid | Similar to SEM, offers good stability but requires acid for removal.[9] |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP | TFA , HCl | Common but can be labile; may not survive certain reaction conditions.[10] |
Expert Insight: The choice of protecting group is critical. If your synthetic route involves a final acidic step (like a Boc deprotection), you must ensure the pyrazolopyridine core can withstand it. A strategy could be to use an orthogonal protecting group on the pyrazole that is removed after the critical acidic step.
Troubleshooting Guide: Experimental Workflow
This section provides a validated, step-by-step protocol for running a reaction with this compound where an acid is required, designed to minimize degradation.
Protocol: Acid-Catalyzed Reaction Setup
-
Vessel Preparation: Ensure your reaction flask is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition (Solid): Add this compound (1.0 eq) and any other solid reagents to the flask.
-
Solvent Addition: Add the anhydrous reaction solvent via syringe. Stir to dissolve or suspend the solids.
-
Inerting: Purge the flask with inert gas for 5-10 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm upon acid addition.
-
Acid Addition: Add the required acid (e.g., TFA, HCl in dioxane) dropwise via syringe over several minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or warm slowly to room temperature as required. Monitor the reaction progress closely every 15-30 minutes using a validated analytical method (TLC or LC-MS).
-
Quenching: Once the reaction is complete, quench it by pouring it into a cooled, saturated solution of sodium bicarbonate or another suitable base to neutralize the acid promptly.
-
Work-up: Proceed with the standard aqueous/organic extraction procedure.
Diagram 2: Recommended Experimental Workflow
Caption: A workflow designed to minimize degradation by controlling temperature and exposure time.
Q4: What is the best way to analyze potential degradation products?
A: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the gold standard.
-
HPLC-UV: Use a gradient method to separate the non-polar starting material from more polar degradation products. You can quantify the disappearance of your starting material peak and the appearance of new peaks corresponding to byproducts.
-
LC-MS: This is crucial for identification. You can get the exact mass of the impurities. For example:
-
Debromination Product: Look for a mass corresponding to [M-Br+H]⁺. For C₆H₄BrN₃ (MW 198.02), the debrominated product C₆H₅N₃ would have a mass of 119.14.
-
Hydrolysis Product: If a C-Br bond were hydrolyzed to a C-OH group, you would look for a mass corresponding to [M-Br+OH]⁺.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of pyridine protonation in water clusters of increasing size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Conversion Rates in 3-Bromo-1H-pyrazolo[4,3-c]pyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-1H-pyrazolo[4,3-c]pyridine. This guide is designed to provide in-depth troubleshooting for common issues leading to low conversion rates in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This resource will delve into the causality behind experimental choices, offering field-proven insights to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is giving low yields. What are the most common culprits?
A1: Low yields in Suzuki-Miyaura couplings involving N-heterocyclic halides like this compound often stem from a few key areas. The nitrogen atoms in the pyrazolopyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition. Additionally, issues with the quality of reagents, improper choice of catalyst/ligand systems, inefficient base, or suboptimal reaction conditions are frequent causes. A common side reaction to be aware of is protodeboronation of the boronic acid, especially in the presence of water and certain bases.
Q2: I am observing significant starting material recovery in my Buchwald-Hartwig amination. What should I investigate first?
A2: The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction atmosphere. The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, which must be sufficiently electron-rich and sterically hindered to facilitate the catalytic cycle. The base is crucial for deprotonating the amine and must be strong enough but not nucleophilic. Crucially, these reactions are highly sensitive to oxygen, so ensuring a strictly inert atmosphere is paramount to prevent catalyst deactivation.
Q3: My Sonogashira coupling is not proceeding to completion. What are the likely reasons?
A3: Incomplete Sonogashira couplings can be due to several factors. The oxidative addition of the aryl bromide to the palladium(0) species can be a rate-limiting step, especially with electron-rich or sterically hindered substrates. Catalyst deactivation, often indicated by the formation of palladium black, is a common issue. Additionally, the presence of moisture can interfere with the copper co-catalyst (if used) and the base. For copper-free Sonogashira reactions, the choice of ligand and base becomes even more critical.
In-depth Troubleshooting Guides
Technical Support Center: Preventing Debromination of 3-Bromo-1H-pyrazolo[4,3-c]pyridine
Aimed at researchers, scientists, and professionals in drug development, this guide offers expert insights and practical solutions for a common synthetic challenge: the unwanted loss of bromine from 3-Bromo-1H-pyrazolo[4,3-c]pyridine during chemical reactions. As a versatile building block, maintaining the integrity of the C-Br bond is crucial for successful downstream applications. This resource provides a structured approach to troubleshooting and preventing this side reaction.
Understanding the Problem: The Roots of Debromination
Debromination of this compound results in the formation of the parent 1H-pyrazolo[4,3-c]pyridine, leading to reduced yields and complex purification profiles. Several factors can contribute to this undesirable outcome.
Q1: What are the primary causes of debromination in reactions involving this compound?
A1: The loss of bromine from this heterocyclic system is often traced back to one or more of the following factors:
-
Proto-debromination in Cross-Coupling Reactions: In palladium-catalyzed reactions such as Suzuki and Buchwald-Hartwig couplings, a common side reaction is proto-dehalogenation.[1][2] This occurs when the palladium intermediate reacts with a proton source (e.g., water, solvent) instead of the desired coupling partner. The result is the replacement of the bromine atom with hydrogen.
-
Base-Induced Degradation: The choice of base is critical. Strong bases can promote debromination, especially in sensitive substrates.[3] For instance, sodium tert-butoxide (NaOtBu), a common base in Buchwald-Hartwig aminations, can sometimes lead to decomposition of functional groups.[3][4]
-
Reductive Environments: The presence of reducing agents, whether added intentionally or generated in situ, can facilitate the cleavage of the carbon-bromine bond.
-
Organometallic Instability: Reactions involving the formation of organometallic intermediates, such as lithium-halogen exchange, can be problematic. The high reactivity of organolithium reagents can lead to a variety of side reactions, including debromination.[5][6]
Troubleshooting Guide and FAQs
This section addresses specific experimental issues in a practical question-and-answer format.
Q2: I am observing significant debromination in my Suzuki coupling reaction. How can I mitigate this?
A2: Debromination in Suzuki couplings is a frequent issue, often stemming from the catalyst system and reaction conditions.[7][8] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The stability and reactivity of the palladium catalyst are paramount. The use of bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting proto-debromination.
-
Recommendation: Consider using a pre-formed catalyst or generating the catalyst in situ with ligands like SPhos or XPhos.
-
-
Base and Solvent Choice: The base and solvent system can significantly influence the reaction outcome.
-
Temperature Management: Lowering the reaction temperature can often selectively slow the rate of debromination more than the desired coupling.
Q3: My Buchwald-Hartwig amination is yielding the debrominated product. What should I change?
A3: Similar to Suzuki couplings, debromination in Buchwald-Hartwig aminations can be addressed by optimizing the reaction parameters.[3][4][9]
-
Ligand Choice: The use of specialized biarylphosphine ligands is often key to success.
-
Recommendation: Employ ligands such as RuPhos or BrettPhos, which are designed to promote efficient C-N bond formation.
-
-
Base Selection: A strong, non-nucleophilic base is typically required.
-
Reaction Monitoring: Prolonged reaction times can lead to product degradation.
-
Recommendation: Monitor the reaction closely and work it up promptly upon completion.[3]
-
Q4: Is lithium-halogen exchange a viable strategy for functionalizing this compound?
A4: Direct lithium-halogen exchange with reagents like n-butyllithium is often challenging for this class of compounds and can lead to low yields and significant side reactions.[5][6]
-
Alternative Approach: A more reliable method is often a magnesium-halogen exchange to form a Grignard reagent.[10][11][12] This can be achieved using reagents like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), which often provides the desired organometallic intermediate with better functional group tolerance and fewer side reactions. Performing the reaction at low temperatures is crucial to minimize degradation.
Experimental Protocols and Visualizations
Below are optimized protocols for common reactions, designed to minimize debromination, along with diagrams to illustrate key concepts.
Protocol 1: Optimized Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
Procedure:
-
Combine this compound, the boronic acid/ester, and K₂CO₃ in a reaction vessel.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst.
-
Add the anhydrous solvent and a minimal amount of degassed water.
-
Heat the reaction to 80-90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool, dilute with an organic solvent, and perform an aqueous workup.
-
Purify by column chromatography.
Protocol 2: Robust Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine coupling partner
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
Under an inert atmosphere, combine the palladium pre-catalyst, ligand, and NaOtBu.
-
Add a solution of this compound and the amine in anhydrous toluene.
-
Heat the reaction to 100-110 °C.
-
Monitor the reaction progress.
-
After completion, cool the reaction and quench carefully.
-
Perform a standard aqueous workup and purification.
Visualizing Reaction Pathways
Diagram 1: Troubleshooting Debromination in Cross-Coupling Reactions
This flowchart provides a decision-making framework for addressing debromination issues.
Caption: A guide to troubleshooting debromination.
Diagram 2: Competing Pathways in Palladium-Catalyzed Cross-Coupling
This diagram illustrates the desired catalytic cycle versus the undesired proto-debromination pathway.
Caption: Desired vs. undesired reaction pathways.
Summary of Key Parameters for Minimizing Debromination
| Parameter | Suzuki Coupling | Buchwald-Hartwig Amination | General Recommendation |
| Catalyst/Ligand | Pd pre-catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | Pd pre-catalyst with specialized biarylphosphine ligands (e.g., RuPhos, BrettPhos) | Optimize catalyst and ligand for the specific transformation. |
| Base | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu); consider alternatives for sensitive substrates. | Base choice is substrate-dependent; screen for optimal performance. |
| Solvent | Anhydrous and degassed aprotic solvents (e.g., toluene, dioxane) | Anhydrous and degassed aprotic solvents (e.g., toluene, THF) | Minimize water content to reduce proto-debromination. |
| Temperature | Use the lowest effective temperature to disfavor the side reaction. | Use the lowest effective temperature to disfavor the side reaction. | Monitor reactions to avoid prolonged heating. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Exclude oxygen to prevent catalyst degradation. |
By carefully considering these factors and implementing the recommended strategies, researchers can significantly improve the outcomes of reactions involving this compound, ensuring higher yields of the desired products and simplifying subsequent purification steps.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic building block. As a key intermediate in pharmaceutical research, robust and scalable access to this molecule is paramount.[1] This document provides in-depth, field-proven insights into its synthesis, addressing common challenges through a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No. 633328-88-8) is a fused heterocyclic compound.[2] Its structure, which combines both pyrazole and pyridine rings, makes it a valuable scaffold in drug discovery. The bromine atom serves as a versatile synthetic handle, enabling a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination).[3] This allows for the systematic elaboration of the core structure to develop novel pharmaceutical candidates targeting various diseases.[3]
Q2: What are the principal synthetic routes for preparing this compound?
There are two primary strategies for synthesizing this molecule:
-
Direct Bromination of the Parent Heterocycle: This involves the electrophilic bromination of 1H-pyrazolo[4,3-c]pyridine. However, controlling regioselectivity can be challenging due to the electronic nature of the fused ring system, and harsh reaction conditions may be required.[4]
-
Sandmeyer Reaction from an Amino Precursor: A more controlled and often higher-yielding approach involves the diazotization of 3-Amino-1H-pyrazolo[4,3-c]pyridine followed by a copper(I) bromide-mediated substitution. This classic transformation is highly reliable for installing a bromine atom onto an aromatic ring and is generally more amenable to scale-up.[5][6]
Q3: What are the key safety considerations when handling the reagents for this synthesis?
Safety is paramount, especially during scale-up. Key hazards include:
-
Brominating Agents: Liquid bromine is highly corrosive, toxic, and volatile. N-Bromosuccinimide (NBS) is a safer alternative but is a strong oxidizer. Phosphorus tribromide (PBr₃) reacts violently with water.[7] Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diazonium Salts: Aryl diazonium salts, intermediates in the Sandmeyer reaction, can be explosive when isolated and dry.[5] The core principle of the Sandmeyer protocol is to generate and consume the diazonium salt in situ at low temperatures (typically 0–5 °C) to prevent accumulation and minimize risk.[8]
-
Solvents: Many syntheses utilize chlorinated solvents like dichloromethane (DCM) or aprotic polar solvents like dimethylformamide (DMF).[7][9] Be aware of their specific toxicities and handling requirements.
Troubleshooting Guide for Synthesis and Scale-Up
This section addresses common issues encountered during the synthesis of this compound, particularly when transitioning from bench-scale to larger batches.
Q4: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?
Low yield is a frequent problem that can stem from multiple factors. A systematic approach is crucial for diagnosis.[10]
Common Causes & Solutions:
-
Purity of Starting Materials: The purity of the 1H-pyrazolo[4,3-c]pyridine or its 3-amino precursor is critical. Impurities can consume reagents or inhibit the reaction.
-
Action: Always characterize your starting materials thoroughly (¹H NMR, LC-MS) before starting. If necessary, purify them by recrystallization or column chromatography.[10]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a significant role.
-
Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For a Sandmeyer reaction, ensure the diazotization is complete before adding the copper(I) bromide solution. Maintain strict temperature control, as side reactions can occur at elevated temperatures.[7][10]
-
-
Inefficient Work-up Procedure: The product may be lost during extraction or purification. This compound is sparingly soluble in water but may require a specific pH for efficient extraction into an organic solvent.[1]
-
Action: After quenching the reaction, carefully adjust the pH of the aqueous layer to ensure the product is in its neutral form before extracting with a suitable organic solvent (e.g., ethyl acetate, DCM). Perform multiple extractions to maximize recovery.
-
Below is a decision tree to guide your troubleshooting process for low yields.
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Q5: I am observing significant impurity formation, making purification difficult. How can I achieve a cleaner reaction?
Impurity formation often points to issues with regioselectivity or side reactions.
Common Causes & Solutions:
-
Formation of Regioisomers: In direct bromination, bromination might occur at other positions on the pyridine or pyrazole ring. The Sandmeyer route from the 3-amino precursor is highly regioselective and is the preferred method to avoid this issue.[5][7]
-
Over-bromination: Using an excess of the brominating agent can lead to the formation of di-brominated species.
-
Action: Use a controlled stoichiometry of the brominating agent (typically 1.05–1.2 equivalents). For direct bromination, add the reagent slowly at a low temperature to maintain control.
-
-
Degradation: The pyrazolopyridine core can be sensitive to strongly acidic or basic conditions, especially at high temperatures.
-
Action: Ensure the work-up procedure is performed promptly after the reaction is complete. Avoid prolonged exposure to harsh conditions. Neutralize the reaction mixture carefully, preferably at low temperatures.[7]
-
| Parameter | Recommendation for High Purity | Rationale |
| Synthetic Route | Sandmeyer Reaction | Inherently regioselective, avoiding isomeric impurities.[5] |
| Reagent Stoichiometry | 1.05 - 1.2 eq. Brominating Agent | Minimizes the risk of over-bromination byproducts. |
| Temperature Control | 0-5 °C for Diazotization | Prevents decomposition of the unstable diazonium salt intermediate.[8] |
| Work-up | Prompt, cold neutralization | Reduces product degradation under harsh pH or high-temperature conditions.[7] |
Caption: Table summarizing key parameters for minimizing impurity formation.
Q6: The reaction works well on a 1g scale, but I'm facing challenges when scaling to 50g. What should I be concerned about?
Scaling up a reaction is not always linear and introduces new challenges related to chemical engineering principles.
Common Causes & Solutions:
-
Heat Transfer (Exotherms): The Sandmeyer reaction is exothermic, particularly during the decomposition of the diazonium salt. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient.
-
Action: Use a jacketed reactor with an efficient cooling system. The addition of the diazonium salt solution to the copper(I) bromide solution should be done slowly and subsurface, carefully monitoring the internal temperature. Ensure the temperature does not exceed the recommended limit (e.g., 10-15 °C) during this addition.
-
-
Reagent Addition Rate: Adding reagents too quickly can lead to localized "hot spots" and increased byproduct formation.
-
Action: Use a syringe pump or a dropping funnel for controlled, slow addition of critical reagents.
-
-
Mixing Efficiency: Inadequate mixing can lead to inhomogeneous reaction conditions, resulting in lower yields and more impurities.
-
Action: Use an overhead mechanical stirrer instead of a magnetic stir bar for larger volumes. Ensure a sufficient vortex is formed to guarantee good mixing throughout the reaction vessel.
-
Recommended Scalable Protocol: Sandmeyer Synthesis
This protocol describes a robust and scalable synthesis of this compound from its 3-amino precursor. It is designed to be a self-validating system where careful monitoring and control are emphasized.
References
- 1. Page loading... [guidechem.com]
- 2. danabiosci.com [danabiosci.com]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Page loading... [wap.guidechem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
common impurities in 3-Bromo-1H-pyrazolo[4,3-c]pyridine and their removal
Welcome to the technical support guide for 3-Bromo-1H-pyrazolo[4,3-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. Here, we address common challenges related to impurities that can arise during synthesis and purification, providing expert insights and validated protocols to ensure the highest quality of your material for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of pure this compound?
A: Pure this compound is typically a white to off-white or pale-yellow solid.[1] Like many halogenated heterocyclic compounds, it is generally stable when stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). However, prolonged exposure to light, air, or strong acids/bases may lead to gradual degradation, often indicated by a darkening in color. For long-term storage, we recommend keeping it at or below 4°C.
Q2: What are the primary analytical methods for assessing the purity of my this compound sample?
A: A multi-technique approach is recommended for comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and identification of proton- and carbon-containing impurities. It can readily detect residual solvents, starting materials, and major byproducts.[2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector (e.g., at 254 nm), is excellent for quantifying the purity of the main component and detecting non-volatile impurities with a chromophore.[4][5] Developing a gradient method can help resolve closely eluting species.
-
Mass Spectrometry (MS): Techniques like LC-MS or direct infusion MS are crucial for confirming the molecular weight of the product and identifying unknown impurity masses.
Q3: My final product has a persistent brown or dark color, even after initial purification. What is the likely cause?
A: A persistent dark color often indicates the presence of trace, highly colored impurities or degradation products. This can result from overheating during the reaction or solvent removal, or from side reactions involving starting materials or reagents. While the colored impurity may be present in a very small amount (<1%), it can be aesthetically and sometimes functionally problematic. A final purification step, such as passing a solution of the material through a small plug of silica gel or activated carbon followed by recrystallization, can often resolve this issue.
Troubleshooting Guide: Impurity Identification and Removal
This section provides a detailed, question-and-answer guide to troubleshoot specific impurities commonly encountered during the synthesis of this compound.
Issue 1: Presence of Unreacted Starting Material
Q: My ¹H NMR spectrum shows a second set of aromatic signals that match the parent 1H-pyrazolo[4,3-c]pyridine. How did this happen and how can I remove it?
A: Plausible Identity & Origin
This is unequivocally the unreacted starting material, 1H-pyrazolo[4,3-c]pyridine . Its presence indicates that the bromination reaction did not proceed to completion. This can be due to insufficient reaction time, suboptimal temperature, or degradation of the brominating agent (e.g., N-Bromosuccinimide, NBS).
Identification
You can confirm its presence by comparing the crude product's analytical data (NMR, HPLC) with a standard of the starting material. The starting material is more polar than the brominated product, so it will typically have a lower Rf value on a TLC plate and an earlier retention time in reverse-phase HPLC.
Removal Protocols
Due to the significant polarity difference between the starting material and the brominated product, separation is generally straightforward.
-
Method 1: Flash Column Chromatography (Recommended) This is the most effective method for complete removal. The brominated product is less polar and will elute before the more polar starting material.
Detailed Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry loading) by dissolving it in a minimal amount of a polar solvent (e.g., methanol or dichloromethane), adding silica gel, and concentrating the mixture to a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) in your starting mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., Hexane:Ethyl Acetate gradient, starting from 10% Ethyl Acetate and gradually increasing to 50-70%).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Method 2: Recrystallization If the starting material is present in a small quantity (<5%), recrystallization can be effective. A solvent system where the product has good solubility at high temperature and poor solubility at room temperature is ideal (e.g., Ethyl Acetate/Hexane, Isopropanol).
Issue 2: Over-Bromination and Isomeric Byproducts
Q: My Mass Spec data shows a peak at M+2 and M+4 with an isotopic pattern suggesting two bromine atoms. What is this and how do I get rid of it?
A: Plausible Identity & Origin
This impurity is likely a di-bromo-1H-pyrazolo[4,3-c]pyridine isomer. It forms when the reaction conditions are too harsh (e.g., excess brominating agent, high temperature), causing a second bromine atom to add to another position on the heterocyclic ring. The exact position of the second bromination can vary.
Identification
-
MS: A clear isotopic pattern for Br₂ (m/z, m/z+2, m/z+4 in a ~1:2:1 ratio) will be observed.
-
¹H NMR: The aromatic region will show fewer protons than expected for the mono-bromo product. For example, instead of three aromatic protons, you might only see two.
Removal Protocol
-
Flash Column Chromatography: This is the most reliable method. The di-brominated product is typically even less polar than the desired mono-bromo product and will therefore elute first from a silica gel column. Careful selection of the mobile phase and a slow gradient are key to achieving good separation.
Issue 3: Reagent-Derived Impurities
Q: I used N-Bromosuccinimide (NBS) for my reaction and now see a water-soluble impurity in my crude product. What is it?
A: Plausible Identity & Origin
When NBS is used as a brominating agent, its byproduct is succinimide .[6] This is a very common impurity if the post-reaction workup is incomplete.
Identification
Succinimide is highly polar and very soluble in water. It has a characteristic singlet in ¹H NMR around δ 2.7 ppm in CDCl₃.
Removal Protocol
-
Aqueous Workup: Succinimide is easily removed during the workup phase.
Detailed Protocol: Aqueous Wash
-
After the reaction is complete, quench it as required (e.g., with aqueous sodium thiosulfate to remove any remaining bromine/NBS).
-
Dilute the reaction mixture with an organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane).[1]
-
Transfer the mixture to a separatory funnel and wash it sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to neutralize any acid and remove succinimide).
-
Water.
-
Saturated aqueous sodium chloride (brine) (to aid in separating the layers).
-
-
Dry the collected organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This procedure effectively removes succinimide and other water-soluble byproducts.
-
Issue 4: Residual Solvents
Q: My ¹H NMR spectrum has sharp singlets that don't correspond to my product, for example, at δ 2.17, 5.30, or 8.00 ppm (in CDCl₃). What are these?
A: Plausible Identity & Origin
These are residual solvents from the synthesis or purification steps.[7][8] Common culprits include:
-
Acetone (δ ~2.17 ppm)
-
Dichloromethane (DCM) (δ ~5.30 ppm)
-
N,N-Dimethylformamide (DMF) (δ ~8.02, 2.92, 2.75 ppm)
-
Ethyl Acetate (EtOAc) (δ ~4.12 (q), 2.05 (s), 1.26 (t) ppm)
-
Hexane(s) (δ ~1.25, 0.88 ppm)
Removal Protocol
-
High Vacuum Drying: The most straightforward method is to dry the sample under high vacuum for several hours, sometimes with gentle heating (if the compound is thermally stable).
-
Co-evaporation: Dissolve the product in a small amount of a low-boiling solvent in which it is soluble (like DCM or Methanol), and then re-concentrate it. Repeat this 2-3 times. The added solvent helps to azeotropically remove the higher-boiling residual solvent.
-
Trituration/Recrystallization: Stirring the solid product in a solvent in which it is insoluble (like hexane or diethyl ether) can help wash away trapped solvent residues. A final recrystallization is also very effective.
Data and Workflow Visualization
Summary of Common Impurities
| Impurity Name | Common Origin | Key ¹H NMR Signal (in CDCl₃) | Recommended Removal Method |
| 1H-pyrazolo[4,3-c]pyridine | Incomplete Reaction | Signals matching starting material | Flash Column Chromatography |
| Di-bromo-pyrazolo[4,3-c]pyridine | Over-bromination | Fewer aromatic protons; MS shows Br₂ pattern | Flash Column Chromatography |
| Succinimide | Byproduct of NBS | ~δ 2.7 ppm (singlet) | Aqueous Workup (Wash) |
| Residual Solvents | Synthesis/Purification | Characteristic sharp signals[2][8] | High Vacuum Drying |
Synthetic Pathway & Impurity Formation
Caption: Synthetic pathway and common points of impurity formation.
General Troubleshooting Workflow
Caption: A logical workflow for impurity troubleshooting.
References
- 1. Page loading... [wap.guidechem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Validation & Comparative
Comparative Analysis for Synthetic Strategy: 3-Bromo- vs. 3-Iodo-1H-pyrazolo[4,3-c]pyridine in Cross-Coupling Reactions
A Senior Application Scientist's Guide for Drug Development Professionals
The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2][3] Its value lies in its structural mimicry of purine bases and the multiple vectors it offers for chemical elaboration to achieve desired potency and selectivity. The strategic introduction of substituents, particularly at the C3-position, is frequently accomplished via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of two key precursors: 3-Bromo-1H-pyrazolo[4,3-c]pyridine and 3-Iodo-1H-pyrazolo[4,3-c]pyridine, offering experimental insights to inform rational substrate selection in drug discovery campaigns.
Physicochemical Properties: A Head-to-Head Comparison
The choice of starting material is fundamentally influenced by its physical and chemical properties. While both compounds share the same core structure, the difference in the halogen atom has direct implications for molecular weight, reactivity, and potentially, stability and solubility.
| Property | This compound | 3-Iodo-1H-pyrazolo[4,3-c]pyridine |
| Molecular Formula | C₆H₄BrN₃ | C₆H₄IN₃[4] |
| Molecular Weight | 198.02 g/mol | 245.02 g/mol [4] |
| CAS Number | 633328-88-8 | 1363381-14-9[4] |
| Appearance | Solid | Not specified, likely solid |
| Storage | Standard | Keep in dark place, Inert atmosphere, 2-8°C[4] |
The most significant difference, the halogen atom, is the primary determinant of their divergent chemical behavior in synthesis.
Reactivity in Palladium-Catalyzed Cross-Coupling: The Decisive Factor
The utility of these building blocks is defined by their performance in reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The foundational principle governing their reactivity is the strength of the carbon-halogen (C-X) bond. The general reactivity trend for aryl halides in palladium-catalyzed oxidative addition, the rate-determining step in most cross-coupling cycles, is: C-I > C-Br > C-Cl .[5][6] The C-I bond is longer and weaker than the C-Br bond, thus requiring less energy to break and engage the palladium catalyst.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is a workhorse for installing aryl, heteroaryl, or alkyl groups. Here, the choice between the bromo and iodo precursors is critical.
-
3-Iodo-1H-pyrazolo[4,3-c]pyridine: Its high reactivity allows for the use of milder reaction conditions. This includes lower temperatures and standard palladium catalysts like Pd(PPh₃)₄. This is particularly advantageous when working with thermally sensitive substrates or in late-stage functionalization where preserving complex molecular architecture is paramount.
-
This compound: While less reactive, it is often more cost-effective for large-scale synthesis. Achieving high conversion and yield typically requires more forcing conditions. This may involve higher temperatures or the use of more sophisticated and electron-rich ligands (e.g., phosphine-based ligands like XPhos) to facilitate the more challenging oxidative addition step.[7][8] A common side reaction under harsh conditions is protodebromination, where the bromine atom is replaced by hydrogen, reducing the yield of the desired product.[7]
B. Sonogashira Coupling (C-C Bond Formation)
For the introduction of alkynyl moieties, a key structural element in many kinase inhibitors, the Sonogashira coupling is indispensable.
-
3-Iodo-1H-pyrazolo[4,3-c]pyridine: This is the superior substrate for Sonogashira couplings. The reaction often proceeds efficiently at or near room temperature in the presence of a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[9][10] The mild conditions minimize side reactions and are compatible with a wide range of functional groups.
-
This compound: Coupling with terminal alkynes is feasible but generally requires elevated temperatures to drive the reaction.[11] The higher temperatures can increase the risk of a significant side reaction: the copper-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes the alkyne and complicates purification.[11]
C. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is crucial for installing amine functionalities. The reactivity trend generally holds (I > Br), but the reaction is highly dependent on the choice of ligand and base.[12] Interestingly, while aryl iodides are more reactive, the iodide anion generated during the reaction can sometimes act as an inhibitor to certain palladium catalysts.[12] This effect can often be mitigated by careful selection of the solvent system to precipitate the iodide salt or by using specialized catalyst systems.
Experimental Protocols: From Theory to Practice
The following protocols are representative starting points. Researchers should perform their own optimization based on the specific coupling partners and available instrumentation.
Caption: A typical experimental workflow for cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from optimized procedures for less reactive aryl bromides.[7][8][13]
-
Reaction Setup: To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst system, for example, XPhos Pd G2 (2-5 mol%) and additional XPhos ligand (5-10 mol%). The use of a pre-catalyst and additional ligand can help prevent debromination.[7]
-
Solvent Addition: Add a degassed solvent mixture, such as a 4:1 ratio of 1,4-dioxane and water.
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to 100-135°C with vigorous stirring. If using microwave irradiation, a typical reaction time is 30-60 minutes.[7] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-1H-pyrazolo[4,3-c]pyridine.
Protocol 2: Sonogashira Coupling of 3-Iodo-1H-pyrazolo[4,3-c]pyridine
This protocol utilizes conditions favorable for highly reactive aryl iodides.[9][11]
-
Reaction Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add 3-Iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., DMF or THF) followed by an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) to the mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating to 50-60°C may be applied. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with water and brine. To remove copper salts, an additional wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) may be beneficial.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography to afford the 3-alkynyl-1H-pyrazolo[4,3-c]pyridine.
Caption: Interconnected catalytic cycles in the Sonogashira reaction.
Strategic Synthesis and Conclusion
The choice between 3-bromo- and 3-iodo-1H-pyrazolo[4,3-c]pyridine is a strategic decision dictated by the specific goals of the synthesis.
| Feature | This compound | 3-Iodo-1H-pyrazolo[4,3-c]pyridine |
| Reactivity | Lower | Higher |
| Reaction Conditions | More forcing (higher temp, stronger catalysts) | Milder (lower temp, standard catalysts) |
| Cost | Generally lower | Generally higher |
| Best Use Case | Large-scale synthesis; early-stage route development; selective coupling in polyhalogenated systems. | Late-stage functionalization; synthesis of sensitive molecules; Sonogashira couplings; rapid library synthesis. |
| Potential Issues | Debromination side reactions; sluggish reactivity. | Potential for catalyst inhibition by iodide; light sensitivity.[4][12] |
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Purity Validation of 3-Bromo-1H-pyrazolo[4,3-c]pyridine
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible synthetic processes. The heterocyclic compound 3-Bromo-1H-pyrazolo[4,3-c]pyridine is a key building block in the synthesis of various pharmacologically active molecules. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the validation of this compound purity, grounded in scientific principles and field-proven insights. We will explore the causality behind experimental choices and present supporting data to empower you in selecting the most appropriate analytical strategy for your needs.
The Analytical Challenge: Understanding Potential Impurities
A comprehensive purity assessment begins with an understanding of potential impurities. For this compound, impurities can arise from several sources including the synthetic route and degradation.
Process-Related Impurities: Based on common synthetic pathways for pyrazolopyridines, which often involve condensation and cyclization reactions, potential process-related impurities include:
-
Starting Material Residues: Unreacted precursors used in the synthesis.
-
Isomeric Impurities: Positional isomers such as 5-Bromo-1H-pyrazolo[4,3-c]pyridine or 7-Bromo-1H-pyrazolo[4,3-c]pyridine, which can be difficult to separate due to similar physicochemical properties.
-
By-products: Compounds formed from side reactions, such as debrominated or di-brominated species.
Degradation Products: Forced degradation studies, conducted under stress conditions like acid, base, oxidation, heat, and light, help to identify potential degradation products that could form during storage or further processing. For this compound, likely degradation pathways include:
-
Hydrolysis: Cleavage of the pyrazole or pyridine ring under acidic or basic conditions.
-
Oxidation: Formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Light-induced degradation, which is a common concern for heterocyclic compounds.[1]
Comparative Analysis of Key Analytical Methodologies
The selection of an analytical method for purity determination is a critical decision. We will now compare three orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis for purity and impurity determination due to its high resolving power, sensitivity, and versatility.
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, a reversed-phase (RP-HPLC) method is typically employed, where a nonpolar stationary phase is used with a polar mobile phase. A UV detector measures the absorbance of the eluting compounds at a specific wavelength, allowing for their quantification.
Experimental Protocol: A Validated RP-HPLC Method
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B. This gradient is designed to elute polar impurities early and retain the main component and nonpolar impurities for effective separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Method Validation Summary (as per ICH Q2(R1) Guidelines[2][3][4])
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | Peak for this compound is pure and resolved from known impurities and degradation products. | Peak purity angle is less than the purity threshold. Resolution > 2.0 for all known impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 over a range of 0.1 - 150% of the nominal concentration. |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.2% recovery at three concentration levels. |
| Precision (Repeatability) | RSD ≤ 1.0% | RSD = 0.5% for six replicate injections. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.01% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.03% |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | Method is robust to minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
Causality and Insights: The choice of a C18 column provides good retention for the moderately polar this compound. The acidic mobile phase (0.1% Formic acid) ensures the protonation of the pyridine nitrogen, leading to sharp, symmetrical peaks. A gradient elution is essential to separate impurities with a wide range of polarities.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, it offers an excellent orthogonal method to HPLC.
Principle: In GC, a sample is vaporized and injected into a gaseous mobile phase (carrier gas) which carries it through a capillary column containing a stationary phase. Separation is based on the compound's volatility and interaction with the stationary phase. The Flame Ionization Detector (FID) combusts the eluting organic compounds in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms, allowing for quantification.[5][6]
Experimental Protocol: A Validated GC-FID Method
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector, and an autosampler.
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program allows for the separation of volatile impurities from the main component.
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Methanol to a concentration of 1 mg/mL.
-
Method Validation Summary (as per ICH Q2(R1) Guidelines[2][3][4])
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | The peak for this compound is resolved from known volatile impurities. | Resolution > 2.0 for all known volatile impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 0.1 - 150% of the nominal concentration. |
| Accuracy | 98.0% - 102.0% recovery | 99.1% - 101.5% recovery at three concentration levels. |
| Precision (Repeatability) | RSD ≤ 1.5% | RSD = 0.8% for six replicate injections. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.02% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.06% |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | Method is robust to minor changes in carrier gas flow (±0.1 mL/min) and oven temperature ramp rate (±1 °C/min). |
Causality and Insights: A non-polar DB-5ms column is suitable for separating compounds based on their boiling points. The high temperatures of the injector and detector ensure complete vaporization of the analyte and prevent condensation. GC-FID is particularly useful for detecting non-UV active volatile impurities that might be missed by HPLC-UV.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[2][4][7][8][9] This makes it an invaluable tool for purity assessment of new chemical entities and for certifying reference materials.
Principle: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Experimental Protocol: A Validated ¹H-qNMR Method
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a stable temperature control unit.
-
Experimental Parameters:
-
Solvent: DMSO-d₆ (or another suitable deuterated solvent in which both the analyte and internal standard are soluble and stable).
-
Internal Standard: A certified reference material with a known purity, such as Maleic acid or Dimethyl sulfone. The standard should have at least one sharp, well-resolved signal that does not overlap with any analyte signals.
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound into an NMR tube.
-
Accurately weigh about 5 mg of the internal standard into the same NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of DMSO-d₆.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) to ensure full relaxation and accurate integration.
-
Number of Scans: 8 or more to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the selected, well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Method Validation Summary (as per Pharmacopeial Standards)
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | Analyte and internal standard signals are baseline resolved. | All integrated signals are free from overlap with other signals. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9999 for the ratio of analyte to standard integrals versus the ratio of their masses. |
| Accuracy | 98.5% - 101.5% agreement with a certified reference material. | 99.8% agreement with a well-characterized internal reference material. |
| Precision (Repeatability) | RSD ≤ 0.5% | RSD = 0.2% for six independent sample preparations. |
Causality and Insights: The choice of a suitable internal standard is critical for the accuracy of qNMR. The long relaxation delay is essential to avoid saturation effects, which would lead to inaccurate integration. qNMR provides a direct measure of mass purity and is not susceptible to differences in detector response factors, unlike chromatographic methods.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of each analytical methodology.
Caption: HPLC-UV analytical workflow.
Caption: GC-FID analytical workflow.
Caption: qNMR analytical workflow.
Conclusion: An Integrated Approach to Purity Validation
No single analytical method can provide a complete picture of a compound's purity. A robust validation strategy for this compound should employ a combination of these orthogonal techniques.
-
RP-HPLC-UV should be the primary method for routine purity testing and for the detection and quantification of non-volatile impurities and degradation products. Its high resolving power makes it ideal for separating closely related isomers.
-
GC-FID serves as an excellent complementary technique for the detection of volatile and semi-volatile impurities that may not be amenable to HPLC analysis.
-
qNMR is the gold standard for determining the absolute purity of a reference standard or for an independent verification of purity without relying on a specific reference material. It provides a direct measure of the mass percentage of the analyte.
By integrating these methods, researchers and drug development professionals can build a comprehensive and self-validating system for assessing the purity of this compound. This multi-faceted approach ensures the quality and consistency of this critical intermediate, ultimately contributing to the development of safe and effective medicines.
References
- 1. Applications of Gas Chromatography Flame Ionization Detectors | Abcam [phenomenex.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. longdom.org [longdom.org]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
comparative study of different synthetic routes to 3-Bromo-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
The bicyclic heteroaromatic scaffold of pyrazolo[4,3-c]pyridine is a privileged structure in medicinal chemistry, appearing in a multitude of compounds targeting a wide range of biological entities. The introduction of a bromine atom at the C3-position provides a crucial handle for further functionalization through various cross-coupling reactions, making 3-Bromo-1H-pyrazolo[4,3-c]pyridine a highly valuable building block in drug discovery programs. This guide offers a comparative analysis of the primary synthetic strategies to access this key intermediate, providing detailed experimental protocols, mechanistic insights, and a discussion of the advantages and limitations of each approach.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly approached through two distinct strategies:
-
Construction of the Brominated Pyrazolopyridine Core: This involves the formation of the bicyclic system from acyclic or monocyclic precursors where the bromine atom is introduced at an early stage or during the cyclization process.
-
Late-Stage Functionalization: This strategy focuses on the direct bromination of a pre-formed 1H-pyrazolo[4,3-c]pyridine scaffold or the conversion of a C3-functionalized precursor, such as an amino group, into the desired bromide.
This guide will delve into specific examples of these strategies, providing a framework for selecting the most appropriate route based on starting material availability, scalability, and desired regioselectivity.
Route 1: Multi-step Synthesis via Cyclization and Bromination
One robust method to prepare a related brominated pyrazolopyridine core involves a multi-step sequence starting from a substituted pyridine. A notable example is the synthesis of a 3-bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one derivative, which provides valuable insights into the cyclization and subsequent bromination steps that can be adapted for the synthesis of this compound.[1]
The general logic of this approach involves the construction of the pyrazole ring onto a pre-existing pyridine core, followed by the introduction of the bromine atom.
Figure 1: Workflow for the synthesis of a 3-bromo-pyrazolo[3,4-c]pyridin-7(6H)-one derivative.
Experimental Protocol: Synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one[1]
This patented procedure, while leading to a pyridinone derivative, demonstrates a viable strategy for C3-bromination of a pyrazolopyridine scaffold.
Step 1: Etherification of 2-chloro-3-amino-4-methylpyridine Under the catalysis of copper iodide, 2-chloro-3-amino-4-methylpyridine is etherified using sodium methoxide.[1]
Step 2: Pyrazole Ring Closure The resulting pyridine derivative undergoes cyclization to form the pyrazole ring using isoamyl nitrite.[1]
Step 3: Bromination The pyrazolo[3,4-c]pyridin-7(6H)-one intermediate is then brominated at the C3-position using N-Bromosuccinimide (NBS).[1]
Step 4 & 5: Deprotection and Purification The methoxy group is removed using pyridine hydrochloride. Due to purification challenges, the resulting mixture is acetylated for easier separation and then deacetylated with potassium carbonate to yield the final product.[1]
Discussion of Route 1
Advantages:
-
Regiocontrol: This multi-step approach offers precise control over the regiochemistry of the final product. The cyclization and subsequent directed bromination ensure the bromine is installed at the desired C3-position.
-
Scalability: The individual steps, such as etherification and cyclization, are generally scalable processes.
Limitations:
-
Number of Steps: The multi-step nature of this synthesis can lead to a lower overall yield and increased production time and cost.
-
Intermediate Stability: The patent highlights the instability of an intermediate, necessitating a protection-deprotection sequence which adds to the step count.[1]
-
Structural Difference: The provided example leads to a pyridinone, and adaptation to the target 1H-pyrazolo[4,3-c]pyridine would require modification of the starting materials and reaction conditions.
Route 2: Sandmeyer Reaction of a 3-Amino Precursor
The Sandmeyer reaction is a classic and powerful method for the conversion of an aromatic or heteroaromatic amino group into a halide via a diazonium salt intermediate.[2][3] This approach is highly attractive for the synthesis of this compound, provided that the corresponding 3-amino precursor is readily accessible.
Figure 2: General workflow for the Sandmeyer synthesis of this compound.
Mechanistic Insight
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The key steps involve:
-
Diazotization: The primary amino group of the 3-amino-1H-pyrazolo[4,3-c]pyridine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[4]
-
Single Electron Transfer (SET): The copper(I) bromide catalyst initiates a single electron transfer to the diazonium salt.
-
Dinitrogen Extrusion: The resulting radical cation loses a molecule of nitrogen gas to form an aryl radical.
-
Halogen Transfer: The aryl radical abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.
Experimental Protocol: General Procedure for Sandmeyer Bromination
Step 1: Synthesis of the 3-Amino Precursor The synthesis of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones has been reported, which could serve as a starting point for obtaining the required 3-amino-1H-pyrazolo[4,3-c]pyridine.[5]
Step 2: Diazotization The 3-amino-1H-pyrazolo[4,3-c]pyridine is dissolved in an aqueous solution of hydrobromic acid at a low temperature (typically 0-5 °C). An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.
Step 3: Sandmeyer Reaction The cold diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is typically warmed to promote the decomposition of the diazonium salt and the formation of the bromo-substituted product.
Step 4: Work-up and Purification The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by chromatography or recrystallization.
Discussion of Route 2
Advantages:
-
High Efficiency: The Sandmeyer reaction is often a high-yielding transformation.
-
Versatility: This method can also be used to introduce other functionalities, such as chloro, cyano, and hydroxyl groups.[3]
Limitations:
-
Precursor Availability: The feasibility of this route is entirely dependent on the accessibility of the 3-amino-1H-pyrazolo[4,3-c]pyridine precursor.
-
Safety Concerns: Diazonium salts can be explosive, especially when isolated in a dry state. Therefore, they are typically generated and used in situ at low temperatures.
-
Byproducts: The reaction can sometimes produce side products, such as phenols or biaryls, which may complicate the purification process.
Route 3: Direct C3-Bromination of 1H-pyrazolo[4,3-c]pyridine
The direct C-H bromination of the 1H-pyrazolo[4,3-c]pyridine scaffold is an attractive route due to its atom economy and potentially fewer synthetic steps. The success of this approach hinges on the regioselectivity of the bromination, as there are multiple C-H bonds on the heterocyclic core that could potentially react.
For the related pyrazolo[1,5-a]pyrimidine system, regioselective C3-halogenation has been successfully achieved using N-halosuccinimides or potassium halides with a hypervalent iodine(III) reagent.[6] This suggests that direct bromination at the C3 position of the pyrazole ring in pyrazolopyridines is feasible.
Figure 3: Workflow for the direct C3-bromination of 1H-pyrazolo[4,3-c]pyridine.
Mechanistic Considerations
The direct bromination of electron-rich heterocyclic systems like pyrazolopyridines typically proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring is generally more susceptible to electrophilic attack than the pyridine ring. The C3-position of the pyrazole moiety is often a site of high electron density, making it a likely target for bromination. The choice of brominating agent (e.g., N-bromosuccinimide, bromine) and reaction conditions (solvent, temperature, catalyst) can significantly influence the regioselectivity and yield of the reaction.
Experimental Protocol: A Proposed Procedure for Direct Bromination
Based on general procedures for the bromination of related heterocycles, a potential protocol for the direct bromination of 1H-pyrazolo[4,3-c]pyridine is as follows:
Step 1: Dissolution 1H-Pyrazolo[4,3-c]pyridine is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF) or a chlorinated solvent.
Step 2: Addition of Brominating Agent N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature or slightly elevated temperature. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and water. The product is then extracted with an organic solvent, and the crude material is purified by column chromatography.
Discussion of Route 3
Advantages:
-
Atom Economy and Step-Efficiency: This is potentially the most direct and atom-economical route to the target molecule.
-
Milder Conditions: Direct bromination with reagents like NBS can often be carried out under relatively mild conditions.
Limitations:
-
Regioselectivity: The primary challenge is achieving high regioselectivity for the C3-position. Over-bromination or bromination at other positions on the pyridine ring are potential side reactions.
-
Precursor Synthesis: This route requires the synthesis of the parent 1H-pyrazolo[4,3-c]pyridine, which may itself involve a multi-step synthesis.
Comparative Summary
| Feature | Route 1: Multi-step Synthesis | Route 2: Sandmeyer Reaction | Route 3: Direct Bromination |
| Starting Materials | Substituted pyridines | 3-Amino-1H-pyrazolo[4,3-c]pyridine | 1H-Pyrazolo[4,3-c]pyridine |
| Number of Steps | High | Moderate | Low |
| Regioselectivity | High | High | Potentially variable |
| Scalability | Generally good | Good, with safety precautions | Potentially good |
| Key Challenges | Lower overall yield, potential intermediate instability | Availability of amino precursor, handling of diazonium salts | Achieving high C3-regioselectivity |
| Overall Assessment | Reliable for regiocontrol, but lengthy | Efficient if the amino precursor is available | Potentially the most efficient, but regioselectivity needs optimization |
Conclusion
The synthesis of this compound can be approached through several distinct synthetic strategies, each with its own set of advantages and challenges. The multi-step synthesis via cyclization and subsequent bromination offers excellent regiocontrol but may suffer from a lower overall yield. The Sandmeyer reaction is a highly efficient method, provided the 3-amino precursor is readily accessible, though it requires careful handling of potentially hazardous intermediates. Direct C3-bromination of the parent heterocycle is the most atom-economical and step-efficient approach, but achieving high regioselectivity is a critical consideration that requires careful optimization of reaction conditions.
The choice of the optimal synthetic route will ultimately depend on the specific needs of the research program, including the availability of starting materials, the required scale of the synthesis, and the importance of regiochemical purity. Further investigation and development of these routes, particularly in establishing robust and regioselective direct bromination protocols, will undoubtedly facilitate the broader application of this compound in the discovery of novel therapeutics.
References
- 1. CN103992318A - Pyrazolopyridine compound and preparation method thereof - Google Patents [patents.google.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantification of 3-Bromo-1H-pyrazolo[4,3-c]pyridine: A Comparative Analysis of Analytical Methodologies
For: Researchers, scientists, and drug development professionals engaged in the synthesis, purification, and quality control of heterocyclic compounds.
Introduction: The Analytical Imperative for 3-Bromo-1H-pyrazolo[4,3-c]pyridine
This compound is a halogenated heterocyclic compound with a molecular weight of 198.02 g/mol . As a member of the pyrazolopyridine family, it represents a class of structures that are of significant interest in medicinal chemistry and drug discovery due to their structural similarity to purine bases.[1][2] The precise quantification of such molecules is a cornerstone of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs), the accuracy of dosage forms, and the reliability of research outcomes. The presence of bromine and the fused aromatic ring system imparts specific physicochemical properties that guide the selection of an appropriate analytical methodology.
This guide provides an in-depth comparison of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound against other viable analytical techniques. The discussion is grounded in the principles of chromatographic science and offers practical insights into method development and selection.
Recommended Approach: Reversed-Phase HPLC for Robust Quantification
For the routine quantification of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is the recommended approach. This technique offers a blend of high resolution, sensitivity, and reproducibility, making it ideal for quality control and research environments. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[3]
The rationale for selecting RP-HPLC is rooted in the molecular structure of the analyte. The aromatic pyrazolopyridine core provides sufficient hydrophobicity to be retained on a non-polar stationary phase, such as a C18 column.[3] The basicity of the pyridine nitrogen can be managed with an acidic mobile phase modifier to ensure sharp, symmetrical peaks.[4][5]
Detailed Experimental Protocol: HPLC Method
This protocol is designed as a starting point for the analysis of this compound and should be validated for specific applications.
Instrumentation:
-
A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Scientist's Rationale: A C18 column provides a good balance of hydrophobic retention for the aromatic rings and is a workhorse in reversed-phase chromatography, offering excellent reproducibility.[3]
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
Scientist's Rationale: Formic acid is a volatile mobile phase additive that is compatible with mass spectrometry (MS) and effectively protonates the basic nitrogen on the pyridine ring, reducing peak tailing and improving chromatographic performance.[6][7] Acetonitrile is a common organic modifier that provides good elution strength for a wide range of compounds.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
Scientist's Rationale: A gradient elution is employed to ensure that any potential impurities with different polarities are effectively separated from the main analyte peak and to provide a robust separation in a reasonable timeframe.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Scientist's Rationale: Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
-
-
Detection: UV at 260 nm
-
Scientist's Rationale: The fused aromatic ring system of this compound is expected to have a strong UV absorbance. A preliminary UV scan of the analyte should be performed to determine the optimal detection wavelength.
-
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.
Workflow for HPLC Method Development and Analysis
Caption: Workflow for HPLC quantification of this compound.
Comparative Analysis with Alternative Methodologies
While HPLC is the recommended primary method for quantification, other analytical techniques have specific applications for which they are better suited. The choice of method should be guided by the analytical objective, whether it be routine quality control, structural elucidation, or analysis of volatile impurities.
| Parameter | HPLC Method (Proposed) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[6] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6] | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[8] |
| Primary Use | Quantitative analysis (purity, concentration), separation of non-volatile compounds. | Analysis of volatile and thermally stable compounds, separation of volatile impurities. | Structural elucidation, isomer differentiation, and quantitative analysis (qNMR).[8] |
| Stationary Phase | C18 Reverse-Phase Column.[6] | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane).[6] | Not applicable. |
| Mobile Phase | Acetonitrile and Water Gradient.[6] | Inert carrier gas (e.g., Helium, Nitrogen).[6] | Deuterated solvent (e.g., DMSO-d6, CDCl3). |
| Detection | UV-Vis Detector (e.g., 260 nm). | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | Radiofrequency detector. |
| Sample Volatility | Not a strict requirement. | Required. | Not required. |
| Strengths | High resolution, high sensitivity, robust, widely applicable. | Excellent for volatile impurities, high sensitivity with specific detectors. | Unambiguous structural information, can distinguish isomers, absolute quantification with qNMR.[8] |
| Limitations | May not be suitable for highly volatile compounds, requires soluble samples. | Analyte must be thermally stable and volatile, potential for thermal degradation. | Lower sensitivity than chromatographic methods, requires higher sample concentration, more complex for quantification. |
Gas Chromatography (GC): A Niche Application
Gas chromatography could be a viable alternative for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. GC would be particularly advantageous for detecting and quantifying residual volatile solvents or highly volatile impurities from the synthesis process. However, the relatively high molecular weight and polarity of the analyte may necessitate high inlet and oven temperatures, which could risk thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is an unparalleled tool for the structural elucidation of this compound.[8] It provides definitive information about the connectivity of atoms and can be used to distinguish between isomers, which can be a significant challenge in the synthesis of pyrazolopyridines.[1] While quantitative NMR (qNMR) can provide highly accurate concentration measurements without the need for a reference standard of the analyte, it is generally less sensitive and has a lower throughput than HPLC, making it less suitable for routine quality control.
Decision-Making Framework
The following flowchart provides a logical pathway for selecting the most appropriate analytical technique based on the specific research or quality control objective.
Caption: Decision-making flowchart for selecting an analytical method.
Conclusion and Forward-Looking Recommendations
The proposed reversed-phase HPLC method offers a robust, sensitive, and reliable approach for the routine quantification of this compound. Its versatility and compatibility with MS detectors make it a powerful tool in a drug development setting. While GC and NMR serve important, complementary roles in the comprehensive analysis of this compound, HPLC stands out for its applicability to routine quality control and purity assessments.
For laboratories engaged in the synthesis and analysis of novel pyrazolopyridine derivatives, the development of a platform HPLC method, such as the one described, can significantly streamline the analytical workflow. Further method validation according to ICH guidelines is a critical next step to ensure its suitability for its intended purpose.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. helixchrom.com [helixchrom.com]
- 5. welch-us.com [welch-us.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 3-Bromo-1H-pyrazolo[4,3-c]pyridine and Its Isomers
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold in Drug Discovery
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds forming a cornerstone of modern medicinal chemistry. Among these, the pyrazolo[4,3-c]pyridine scaffold has emerged as a structure of significant interest. Its fused bicyclic system, an isostere of purine, allows it to interact with a variety of biological targets, making it a "privileged scaffold" in drug discovery. This guide provides a comparative analysis of the biological activity of 3-Bromo-1H-pyrazolo[4,3-c]pyridine and its positional isomers, delving into the nuanced effects of bromine substitution on therapeutic potential. While direct comparative studies across all bromo-isomers are limited in the current literature, this guide synthesizes available experimental data to provide a comprehensive overview for researchers, scientists, and drug development professionals.
The strategic placement of a bromine atom on the pyrazolo[4,3-c]pyridine core can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution. These modifications, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profiles, affecting its absorption, distribution, metabolism, excretion (ADME), and target engagement. This guide will focus primarily on the well-documented trypanocidal activity of 3-substituted pyrazolo[4,3-c]pyridines, while also exploring the broader, albeit less detailed, biological landscape of other bromo-isomers.
The Critical Role of Isomerism: A Case Study in Trypanocidal Activity
Recent groundbreaking research has identified the pyrazolo[4,3-c]pyridine scaffold as a potent inhibitor of the PEX14-PEX5 protein-protein interaction (PPI), a critical process for glycosomal protein import in Trypanosoma parasites, the causative agents of devastating diseases like Chagas disease and African sleeping sickness.[1][2] Disruption of this PPI leads to the mislocalization of essential metabolic enzymes, triggering a metabolic catastrophe and ultimately, parasite death.[3] This targeted approach offers a promising avenue for the development of novel anti-trypanosomal therapeutics.
A key study on the structure-activity relationship (SAR) of pyrazolo[4,3-c]pyridine derivatives as PEX14-PEX5 inhibitors revealed the profound impact of substitution at the 3-position of the pyrazole ring.[1] This provides a solid foundation for understanding the biological importance of the 3-bromo substitution.
Structure-Activity Relationship at the 3-Position
The SAR studies demonstrated that the nature of the substituent at the 3-position is a critical determinant of inhibitory activity against the PEX14-PEX5 interaction. While the initial hit compound from an in-silico screen featured a phenyl group at this position, subsequent optimization explored a range of substituents.[1] The introduction of a bromine atom at the 3-position is a strategic choice in medicinal chemistry, often used to probe interactions within a binding pocket and enhance binding affinity through halogen bonding or by occupying a specific hydrophobic pocket.
Although the seminal paper on PEX14-PEX5 inhibitors focused on larger aromatic substituents at the 3-position to mimic the native binding of a tryptophan residue, the principles of substituent effects can be extrapolated.[1] The electronic and steric properties of the 3-bromo group would be expected to modulate the overall conformation and binding affinity of the molecule to the PEX14 protein.
Comparative Biological Activity: 3-Bromo vs. Other Isomers
Direct, head-to-head comparative data on the biological activities of all bromo-isomers of 1H-pyrazolo[4,3-c]pyridine is scarce in publicly available literature. However, we can construct a comparative overview based on existing data for the pyrazolo[4,3-c]pyridine core and related brominated heterocyclic systems. The primary reported activity for the 3-substituted pyrazolo[4,3-c]pyridine scaffold is its trypanocidal effect through PEX14-PEX5 PPI inhibition.[1]
| Isomer | Reported Biological Activity | Key Findings & Supporting Data |
| This compound | Trypanocidal (Predicted) , Kinase Inhibition (Potential) | The 3-position is critical for PEX14-PEX5 PPI inhibition. While a 3-bromo analog was not the lead compound in the key study, its properties suggest potential activity.[1] The pyrazolopyridine scaffold is a known kinase inhibitor motif. |
| 4-Bromo-1H-pyrazolo[4,3-c]pyridine | Limited data available. | General screening data for related pyrazolopyridines suggests potential for anticancer and antimicrobial activities. |
| 5-Bromo-1H-pyrazolo[3,4-c]pyridine | Limited data available. | PubChem entry exists, but no significant biological activity is reported.[4] |
| 6-Bromo-1H-pyrazolo[4,3-c]pyridine | Limited data available. | PubChem entry exists, but no significant biological activity is reported.[5] |
| 7-Bromo-1H-pyrazolo[4,3-c]pyridine | Limited data available. | General screening of substituted pyridines has shown a wide range of biological activities. |
Note: The lack of extensive data for isomers other than the 3-substituted derivatives highlights a significant opportunity for future research in this area.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments relevant to the biological activities of pyrazolo[4,3-c]pyridine derivatives.
Trypanocidal Activity Assay (PEX14-PEX5 PPI Inhibition)
This protocol is based on the AlphaScreen assay used to identify and characterize inhibitors of the PEX14-PEX5 protein-protein interaction.[1]
Objective: To quantify the ability of a test compound to disrupt the interaction between PEX14 and a PEX5-derived peptide.
Materials:
-
Recombinant His-tagged PEX14 protein
-
Biotinylated PEX5-derived peptide (e.g., ALSENWAQEFLA)
-
AlphaScreen Glutathione Donor Beads
-
AlphaScreen Streptavidin Acceptor Beads
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well microplates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, positive control (a known inhibitor), and negative control (DMSO).
-
Add the biotinylated PEX5 peptide to all wells.
-
Add the His-tagged PEX14 protein to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow for protein-peptide interaction and inhibitor binding.
-
In subdued light, add a suspension of AlphaScreen Streptavidin Acceptor beads to all wells.
-
Incubate for 60 minutes at room temperature.
-
Add a suspension of AlphaScreen Glutathione Donor beads to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
Data Analysis: The AlphaScreen signal is inversely proportional to the inhibition of the PEX14-PEX5 interaction. The IC50 value (the concentration of inhibitor required to reduce the signal by 50%) is calculated from the dose-response curve.
Anticancer Activity: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (GI50).
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The GI50 value is determined by plotting the percentage of inhibition against the compound concentrations.
Visualizing the Mechanism: PEX14-PEX5 PPI Inhibition
The following diagram illustrates the mechanism of action for pyrazolo[4,3-c]pyridine-based inhibitors of the PEX14-PEX5 protein-protein interaction.
Caption: Inhibition of the PEX14-PEX5 interaction by pyrazolo[4,3-c]pyridines.
Conclusion and Future Directions
The this compound scaffold and its isomers represent a promising area for drug discovery. The well-defined trypanocidal activity of 3-substituted derivatives through the inhibition of the PEX14-PEX5 PPI provides a strong rationale for further investigation and optimization of this class of compounds.
However, a significant knowledge gap exists regarding the biological activities of other bromo-isomers of 1H-pyrazolo[4,3-c]pyridine. A systematic evaluation of these isomers is warranted to fully elucidate the structure-activity relationships and unlock their therapeutic potential. Future research should focus on:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies of all bromo-isomers against a panel of biological targets, including parasitic proteins, kinases, and cancer cell lines.
-
Expanded SAR Studies: A comprehensive exploration of the influence of the bromine position on the pyridine ring to guide the design of more potent and selective compounds.
-
Exploration of Other Therapeutic Areas: Given the broad biological activities of the pyrazolopyridine core, investigation into other areas such as inflammation, viral infections, and neurological disorders is encouraged.
By addressing these research gaps, the scientific community can fully harness the potential of this compound and its isomers in the development of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of PEX14 disrupt protein import into glycosomes and kill Trypanosoma parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Bromo-1H-pyrazolo[3,4-c]pyridine | C6H4BrN3 | CID 45789778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromo-1H-pyrazolo[4,3-c]pyridine | C6H4BrN3 | CID 70700562 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structural Validation of 3-Bromo-1H-pyrazolo[4,3-c]pyridine via Single-Crystal X-ray Crystallography
For researchers and professionals in the field of drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful and reproducible research. The pyrazolo[4,3-c]pyridine scaffold is a significant pharmacophore, with derivatives showing promise as inhibitors of crucial biological targets.[1] The precise placement of substituents, such as the bromine atom in 3-Bromo-1H-pyrazolo[4,3-c]pyridine, dictates the molecule's steric and electronic properties, which in turn govern its interaction with biological macromolecules. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for providing a definitive and high-resolution atomic arrangement.[2][3]
This guide provides a comprehensive overview of the validation of the this compound structure, comparing X-ray crystallography with other common analytical methods. It offers insights into the causality behind experimental choices and presents a self-validating protocol for obtaining an unambiguous crystal structure.
The Primacy of X-ray Crystallography in Structural Elucidation
In the realm of small-molecule characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming connectivity and elemental composition. However, they fall short of providing the absolute spatial arrangement of atoms. X-ray crystallography, by contrast, directly maps the electron density within a crystal, yielding a precise three-dimensional model of the molecule.[2][4] This technique is fundamental in resolving ambiguities related to tautomerism, isomerism, and the exact conformation of molecules in the solid state. For a molecule like this compound, this method can definitively confirm the position of the bromine atom and the tautomeric form of the pyrazole ring.
Experimental Protocol: A Step-by-Step Guide to Crystal Structure Determination
The journey from a powdered sample to a refined crystal structure involves several critical stages.[2] Each step is designed to ensure the highest quality data, leading to a trustworthy and publishable structure.
Material Preparation and Crystallization
The most challenging step is often obtaining a diffraction-quality single crystal, which should ideally be between 0.1 and 0.5 mm in all dimensions, with no visible cracks or imperfections.[2]
-
Starting Material Purity: The this compound sample must be of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: A systematic screening of solvents is crucial. The ideal solvent will dissolve the compound to a moderate extent. A range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and hexane) should be tested.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation. This is often the simplest and most successful starting point.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The gradual diffusion of the precipitant vapor into the drop induces crystallization.
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a less dense "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.
-
X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and placed within an intense beam of monochromatic X-rays.[2][4] Modern diffractometers are typically equipped with a CCD or CMOS detector to record the diffraction pattern.[2]
-
Data Collection Parameters:
-
X-ray Source: For small organic molecules, a copper (Cu Kα, λ = 1.54056 Å) or molybdenum (Mo Kα, λ = 0.70930 Å) X-ray source is commonly used. Copper radiation generally produces stronger diffraction.[5]
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) using a nitrogen or helium cryostream. This minimizes thermal vibrations of the atoms, resulting in higher resolution data and reduced radiation damage to the crystal.
-
Exposure Time and Frame Width: These parameters are optimized to ensure good signal-to-noise ratio without overloading the detector.
-
Data Redundancy: The crystal is rotated through a series of angles to collect a complete and redundant dataset, which is crucial for accurate data processing.
-
Structure Solution and Refinement
The collected diffraction data (a series of images with diffraction spots) is processed to determine the unit cell parameters and the intensities of each reflection.
-
Data Reduction and Integration: Software is used to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: For small molecules like this compound, direct methods are typically employed to solve the phase problem and generate an initial electron density map.[2] The heavy bromine atom in the structure will be particularly useful as a phasing marker.
-
Structure Refinement: An initial model of the molecule is fitted into the electron density map. The atomic positions and thermal parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]
The workflow for single-crystal X-ray diffraction is illustrated below:
Caption: Workflow for Single-Crystal X-ray Diffraction.
Comparison with Alternative and Complementary Techniques
While X-ray crystallography provides the definitive structure, it is crucial to see how its results compare with and complement other analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, and packing in the solid state. | Unambiguous and high-resolution structural determination.[2][3] | Requires a single crystal of suitable size and quality, which can be difficult to obtain.[2][3] Provides a solid-state structure that may differ from the solution-state conformation. |
| NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) | Information about the chemical environment of atoms, connectivity through covalent bonds, and through-space proximity (NOESY). | Provides structural information in solution, which is often more biologically relevant. Can be used to study dynamic processes. | Does not provide precise bond lengths and angles. Structure determination can be ambiguous for complex molecules without extensive 2D NMR experiments. |
| Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, allowing for the determination of its elemental formula. | High sensitivity and accuracy in determining the molecular formula.[7] | Provides no information about the connectivity or 3D arrangement of atoms. |
| Powder X-ray Diffraction (PXRD) | Provides a "fingerprint" of the crystalline solid, useful for phase identification, purity analysis, and determining unit cell parameters. | Does not require a single crystal; can be performed on a polycrystalline powder.[3][5] | Structure solution from powder data is significantly more challenging and often yields a lower-resolution model compared to single-crystal analysis.[3] |
Data Interpretation and Validation: A Self-Validating System
A key aspect of trustworthiness in crystallography is the set of metrics generated during refinement. These metrics allow for the objective assessment of the quality of the final structure.
-
R-factor (R1): This value measures the agreement between the observed diffraction data and the data calculated from the crystallographic model. A value below 5% for small molecules is considered excellent.
-
Goodness-of-Fit (GooF): This should be close to 1.0 for a well-refined structure. Significant deviations can indicate an incorrect model or poor data quality.
-
Difference Electron Density Map (Fo-Fc): After a successful refinement, the final difference map should be relatively flat, with no significant peaks or troughs. This indicates that the model accounts for all the electron density in the crystal.
For a molecule like this compound, the crystallographic data would provide definitive proof of the bromine atom's location at the C3 position and would distinguish it from other possible isomers (e.g., 6-Bromo-1H-pyrazolo[4,3-c]pyridine).[8]
Conclusion
For the structural validation of novel and synthetically important compounds like this compound, single-crystal X-ray crystallography stands as the most authoritative method. It provides an unambiguous, high-resolution three-dimensional structure that is unattainable through other techniques alone. While NMR and MS are essential for confirming connectivity and composition, they do not offer the definitive spatial information that crystallography provides. The rigorous, self-validating nature of the crystallographic process, from data collection to refinement and validation, ensures a high degree of confidence in the final structure, which is critical for applications in drug design and medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Bromo-1H-pyrazolo[4,3-c]pyridine | C6H4BrN3 | CID 70700562 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Strategic Scaffold Selection: Alternatives to 3-Bromo-1H-pyrazolo[4,3-c]pyridine in Modern Drug Discovery
Welcome to a comprehensive guide for medicinal chemists and drug development professionals. In the intricate landscape of drug discovery, the selection of a core heterocyclic scaffold is a decision that profoundly influences the trajectory of a research program. The 3-Bromo-1H-pyrazolo[4,3-c]pyridine scaffold is a well-established and valuable building block, particularly in the synthesis of kinase inhibitors, owing to its structural features that facilitate interactions within ATP-binding sites.[1] However, reliance on a single scaffold can limit the exploration of chemical space and hinder the optimization of critical drug-like properties.
This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple list of substitutes, instead focusing on the strategic rationale behind choosing an alternative, supported by experimental data and actionable protocols. Our objective is to empower you to make informed decisions that accelerate your hit-to-lead and lead optimization campaigns.
The Incumbent Reagent: Understanding this compound
The pyrazolo[4,3-c]pyridine core is a bicyclic heteroaromatic system with a unique arrangement of hydrogen bond donors and acceptors. The bromine atom at the C3 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] This allows for the systematic introduction of diverse substituents, enabling the exploration of Structure-Activity Relationships (SAR). The broad biological activity of pyrazolo[4,3-c]heterocyclic derivatives, including antitumor and anti-inflammatory effects, underscores their importance in medicinal chemistry.[4]
However, experienced researchers recognize the potential drawbacks. Depending on the specific reaction conditions and substrate, side reactions like debromination can occur, complicating purification and reducing yields.[5] Furthermore, the intellectual property landscape may necessitate "scaffold hopping" to secure novel chemical matter. This strategic pivot to structurally related but distinct cores is essential for developing next-generation therapeutics.
Strategic Alternatives: A Comparative Analysis
The selection of an alternative reagent is not arbitrary but a calculated decision based on desired reactivity, target binding interactions, and overall molecular properties. We can classify the alternatives into three main categories.
Category I: Modulating Reactivity with Halogen Analogs
The most direct alternatives involve simply substituting the bromine atom. This choice directly impacts the kinetics of the crucial C-C and C-N bond-forming reactions.
-
3-Iodo-1H-pyrazolo[4,3-c]pyridine: The C-I bond is weaker than the C-Br bond, making iodo-derivatives significantly more reactive in oxidative addition to a Pd(0) catalyst. This allows for milder reaction conditions (lower temperatures, shorter reaction times), which can be crucial for sensitive or complex substrates. However, iodo-compounds are typically more expensive and can be less stable.
-
3-Chloro-1H-pyrazolo[4,3-c]pyridine: The C-Cl bond is stronger, rendering chloro-derivatives less reactive. Historically, this made them less attractive, but the advent of advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) has made the coupling of aryl chlorides routine.[6] The lower cost and greater stability of chloro-compounds make them a strong contender for large-scale synthesis.
Diagram 1: Key Scaffolds and Analogs
Caption: Comparison of the primary scaffold with its direct halogen analogs and key isomeric bioisosteres.
Category II: Scaffold Hopping with Isomeric Pyrazolopyridines and Related Heterocycles
Bioisosteric replacement, or "scaffold hopping," is a powerful strategy to modulate biological activity, selectivity, and pharmacokinetic properties. By rearranging the nitrogen atoms within the bicyclic system, one can significantly alter the molecule's electronic distribution and hydrogen bonding potential.
-
Pyrazolo[3,4-b]pyridines: This is arguably the most successful isomeric scaffold, frequently found in kinase inhibitors.[7] Its structure is highly effective for binding to the hinge region of kinases.[7] Pharmacological studies have demonstrated that derivatives of this scaffold possess a wide range of activities, including as inhibitors of GSK-3 and CDKs, making them relevant for oncology and neurological diseases.[8]
-
Pyrazolo[4,3-b]pyridines: This isomer has also been successfully employed in drug discovery, notably leading to potent kinase inhibitors and allosteric modulators.[9][10] The subtle shift in the pyridine nitrogen's position relative to the pyrazole ring can lead to unique interactions with the target protein, offering an avenue to escape patents on related scaffolds or to fine-tune selectivity.
-
Pyrazolo[3,4-d]pyrimidines: This scaffold is a well-known isostere of adenine, the core of ATP.[11] This structural mimicry makes it a "privileged scaffold" for developing kinase inhibitors that compete for the ATP binding site.[11][12] Several drugs and clinical candidates are based on this core, highlighting its proven utility in oncology.[12]
Comparative Performance Data
The choice between these scaffolds often depends on the specific therapeutic target and the desired properties. Below is a summary of their characteristics.
| Scaffold | Key Feature | Primary Application Area | Known Advantages | Potential Considerations |
| This compound | Versatile handle at C3 | Kinase Inhibitors, General Medicinal Chemistry | Well-established reactivity, commercially available. | Potential for debromination, crowded IP space. |
| 3-Iodo-1H-pyrazolo[4,3-c]pyridine | High reactivity | Cross-coupling under mild conditions | Faster reactions, suitable for sensitive substrates. | Higher cost, lower stability. |
| 3-Chloro-1H-pyrazolo[4,3-c]pyridine | High stability, low cost | Process chemistry, large-scale synthesis | Economical, robust starting material. | Requires more advanced/forcing catalyst systems. |
| Pyrazolo[3,4-b]pyridine | Hinge-binding mimic | Kinase Inhibitors (e.g., FGFR, CSK)[7] | Proven scaffold in numerous inhibitors, well-defined SAR. | May require specific synthetic routes.[13] |
| Pyrazolo[4,3-b]pyridine | Alternative H-bond pattern | Kinase Inhibitors, GPCR Modulators[9][10] | Novel chemical space, potential for improved selectivity. | Synthesis can be complex.[9] |
| Pyrazolo[3,4-d]pyrimidine | Adenine isostere | Kinase Inhibitors (e.g., BTK, cMET)[12] | "Privileged scaffold" for ATP-competitive inhibition. | Broad activity can lead to off-target effects. |
Experimental Protocols: From Theory to Practice
A reagent's true value is demonstrated in its application. Here, we provide validated, step-by-step protocols for key transformations that form the cornerstone of library synthesis with these scaffolds.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the arylation of a bromo-pyrazolopyrimidine scaffold, a reaction type directly analogous to what would be performed on this compound. The use of a specialized catalyst/ligand system like XPhosPdG2/XPhos is crucial to minimize the competing debromination side reaction.[3]
Objective: To couple an aryl boronic acid with a brominated pyrazolo-heterocycle.
Materials:
-
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1 equiv.)
-
Aryl boronic acid (1.5 equiv.)
-
XPhos Pd G2 (5 mol%)
-
XPhos (5 mol%)
-
K₃PO₄ (3 equiv.)
-
1,4-Dioxane/H₂O (10:1 mixture)
-
Microwave vial, sealed with a septum
-
Nitrogen or Argon source
Procedure:
-
To a microwave vial, add the brominated pyrazolo-heterocycle (1 equiv.), aryl boronic acid (1.5 equiv.), K₃PO₄ (3 equiv.), XPhos Pd G2 (0.05 equiv.), and XPhos (0.05 equiv.).
-
Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.
-
Place the vial in the microwave reactor and heat to 110 °C for 30-60 minutes.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality: The choice of a bulky, electron-rich ligand (XPhos) and a pre-catalyst (XPhos Pd G2) promotes the rate of reductive elimination over β-hydride elimination, which is the pathway for the undesired debromination.[3][5] Microwave heating accelerates the reaction, allowing for shorter reaction times and often cleaner product profiles.
Diagram 2: Core Synthetic Methodologies
Caption: Key cross-coupling reactions for functionalizing halogenated pyrazolo-scaffolds.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This C-N bond-forming reaction is essential for installing amine substituents, which are prevalent in bioactive molecules. This general procedure is applicable across various pyrazolo-pyridine scaffolds.
Objective: To couple a primary or secondary amine with a halo-pyrazolo-pyridine.
Materials:
-
Halo-pyrazolo-pyridine (e.g., Intermediate 9 from[14]) (1 equiv.)
-
Amine (e.g., Intermediate 12 from[14]) (1.2 equiv.)
-
Pd₂(dba)₃ (0.1 equiv.)
-
Xantphos (0.1 equiv.)
-
Cs₂CO₃ (2 equiv.)
-
Anhydrous 1,4-Dioxane
-
Schlenk tube or similar reaction vessel
-
Argon source
Procedure:
-
Add the halo-pyrazolo-pyridine (1 equiv.), amine (1.2 equiv.), Cs₂CO₃ (2 equiv.), and Xantphos (0.1 equiv.) to an oven-dried Schlenk tube.
-
Seal the vessel, evacuate, and backfill with Argon. Repeat this cycle three times.
-
Add Pd₂(dba)₃ (0.1 equiv.) to the vessel under a positive pressure of Argon.
-
Add anhydrous, degassed 1,4-Dioxane via syringe.
-
Heat the reaction mixture at 90-100 °C for 8-12 hours, or until completion as monitored by LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired amino-product.
Causality: The Buchwald-Hartwig amination relies on a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[2] The choice of ligand is critical; bidentate ligands like Xantphos can stabilize the palladium complex and facilitate the reductive elimination step, which forms the desired C-N bond.[14] Anhydrous and oxygen-free conditions are paramount to prevent catalyst deactivation.
Decision-Making Framework for Scaffold Selection
Choosing the right scaffold is a multi-factorial decision. The following workflow can guide your selection process.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 14. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 3-Bromo-1H-pyrazolo[4,3-c]pyridine and Its Derivatives for Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the pyrazolopyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. Among its many isomers, the 1H-pyrazolo[4,3-c]pyridine series, particularly its halogenated derivatives, offers a versatile platform for the synthesis of novel therapeutics. This guide provides an in-depth spectroscopic comparison of 3-Bromo-1H-pyrazolo[4,3-c]pyridine and its derivatives, offering insights into their structural elucidation through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Understanding the distinct spectroscopic signatures of these compounds is paramount for unambiguous characterization, reaction monitoring, and the rational design of new chemical entities.
The Structural Significance of this compound
The this compound core is a key building block in medicinal chemistry. The bromine atom at the C3 position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse functional groups. This strategic functionalization is crucial for modulating the physicochemical properties and biological activity of the resulting molecules. The pyrazolo[4,3-c]pyridine system itself is an important pharmacophore, with derivatives exhibiting a range of activities, including kinase inhibition.
Spectroscopic Characterization: A Comparative Analysis
The following sections detail the expected and observed spectroscopic features of this compound and its derivatives. The data presented is a synthesis of available information and expert interpretation based on fundamental principles of spectroscopy and experience with related heterocyclic systems.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the electronic environment of each proton and carbon atom.
¹H NMR Spectroscopy:
The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the protons on the pyridine ring. The NH proton of the pyrazole ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding and the acidic nature of the proton.
-
H4, H6, and H7 Protons: The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine atom. A typical spectrum for a γ-unsubstituted pyridine ring would show a signal around 8 ppm.[1] The specific shifts for the pyrazolo[4,3-c]pyridine system will be unique to its electronic distribution.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
C3-Br Carbon: The carbon atom attached to the bromine (C3) is expected to have a chemical shift in the range of 110-125 ppm. The direct attachment to a halogen atom results in a characteristic upfield shift compared to an unsubstituted carbon in a similar aromatic system.
-
Pyridine and Pyrazole Carbons: The remaining carbon atoms of the bicyclic system will resonate in the aromatic region (typically 100-160 ppm). The precise chemical shifts are sensitive to the position of the nitrogen atoms and the electronic effects of the bromine substituent.
Table 1: Representative ¹H and ¹³C NMR Data for Pyrazolopyridine Derivatives
| Compound/Derivative | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) | Solvent | Reference |
| This compound | Expected: Aromatic protons (7.0-9.0), NH proton (>10) | Expected: C-Br (~110-125), Aromatic carbons (100-160) | DMSO-d₆ | General Chemical Shift Ranges |
| 5-halo-1H-pyrazolo[3,4-c]pyridine | Aromatic protons and NH proton signals observed. | Carbon signals consistent with the target compound. | CDCl₃, CD₃OD, or DMSO | [2] |
| Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 9.64 (s, 1H), 8.64 (s, 1H), 7.79 (d, 2H), 7.66 (d, 2H), 4.62 (q, 2H), 1.51 (t, 3H) | 160.4, 143.4, 142.2, 138.0, 136.8, 133.4, 131.4, 124.9, 123.3, 115.3, 62.2, 14.4 | CDCl₃ | [3] |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods.
For this compound (C₆H₄BrN₃), the key feature in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity.
-
Expected Molecular Ion Peaks:
-
[M]⁺ for C₆H₄⁷⁹BrN₃: ~196.96 m/z
-
[M+2]⁺ for C₆H₄⁸¹BrN₃: ~198.96 m/z
-
High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. For example, the calculated m/z for [C₆H₅BrN₃]⁺ ([M+H]⁺) is 197.9716, and any deviation from the experimental value would be in the parts-per-million (ppm) range.
The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for such heterocyclic systems may involve the loss of Br, HCN, or N₂.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.
-
N-H Stretch: A characteristic broad absorption band is expected in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic rings will appear in the 1400-1650 cm⁻¹ region.[1]
-
C-H Aromatic Stretching: These vibrations are typically observed as a group of weaker bands between 3000 and 3100 cm⁻¹.
-
C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹.
Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental protocols are essential.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a 5 mm NMR tube.
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.[2]
-
¹H NMR Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~240 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[2]
Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurements.
-
ESI-MS Parameters (Positive Ion Mode):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Set the capillary voltage to 3-4 kV.
-
Optimize the source temperature and gas flows (nebulizer and drying gas) for maximum signal intensity.
-
Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Infrared Spectroscopy Measurement
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel this compound derivative.
Caption: Workflow for the synthesis and spectroscopic characterization of novel compounds.
Conclusion
The spectroscopic characterization of this compound and its derivatives is a critical step in the drug discovery and development process. A combination of NMR, MS, and IR spectroscopy provides a comprehensive understanding of the molecular structure. While specific, publicly available spectral data for the parent compound is limited, the principles outlined in this guide, along with comparative data from related pyrazolopyridine isomers, provide a solid framework for researchers to confidently identify and characterize these important heterocyclic compounds. Adherence to rigorous experimental protocols and a logical approach to data interpretation are paramount for ensuring the scientific integrity of the research.
References
- 1. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-1H-pyrazolo[4,3-c]pyridine
As researchers and developers at the forefront of science, our responsibility extends beyond discovery and innovation. It is imperative that we manage the entire lifecycle of our chemical reagents with precision, expertise, and an unwavering commitment to safety and environmental stewardship. The proper disposal of a specialized heterocyclic compound like 3-Bromo-1H-pyrazolo[4,3-c]pyridine is not a mere procedural afterthought; it is a critical component of a robust and responsible laboratory safety program.
This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring that every action is understood and validated by established safety principles and regulatory standards.
Core Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is a halogenated organic compound whose primary acute hazard is significant oral toxicity. The risk is not limited to ingestion; related brominated heterocyclic compounds are known to cause skin, eye, and respiratory irritation.[1] Therefore, all handling and disposal protocols must be designed to mitigate these risks through containment and appropriate personal protective equipment.
Table 1: Chemical Identification & GHS Hazard Summary | Property | Information | | :--- | :--- | | Chemical Name | this compound | | CAS Number | 633328-88-8 | | Molecular Formula | C₆H₄BrN₃ | | GHS Pictogram |
| | Signal Word | Danger | | GHS Hazard Statement | H301: Toxic if swallowed | | Hazard Class | Acute Toxicity 3 (Oral) | | Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds |
Pre-Disposal Operations: Engineering Controls and PPE
Before waste is even generated, safety protocols must be in place. The principle here is to minimize exposure through a combination of environmental controls and personal barriers.
-
Primary Engineering Control: All handling of this compound, including weighing, transfers, and the addition of waste to its designated container, must be conducted within a certified chemical fume hood. This is crucial to prevent the inhalation of any fine particulates and to contain potential spills.
-
Personal Protective Equipment (PPE): The selection of PPE is not arbitrary; each component serves a specific protective function against the known hazards of the compound.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile gloves (ensure compatibility and check for breakthrough times). | Prevents dermal contact and potential absorption. Halogenated compounds can be particularly aggressive towards some glove materials. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes or airborne dust, which could cause severe irritation.[1] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Not required if handled exclusively within a fume hood. | A fume hood provides adequate respiratory protection from particulates during routine handling. |
Step-by-Step Waste Collection and Segregation Protocol
The proper segregation of chemical waste is the most critical step in the disposal process. It ensures regulatory compliance, safety, and cost-effective management by licensed disposal facilities. Improper segregation can lead to dangerous chemical reactions and significantly complicates the disposal process.
Step 1: Designate the Correct Waste Stream this compound is a halogenated organic solid . Therefore, all waste—including the pure compound, reaction mixtures containing it, and any materials contaminated by it (e.g., weigh boats, contaminated paper towels)—must be placed in a container specifically designated for "Halogenated Organic Solid Waste."
-
Causality: Halogenated waste cannot be mixed with non-halogenated waste. The reason is that the combustion of brominated compounds produces acidic gases like hydrogen bromide (HBr), which require specialized alkaline scrubbers in the incinerator's exhaust system to be neutralized.[2] Disposing of it in a standard solvent stream could damage equipment and violate environmental regulations.
Step 2: Select a Compatible Waste Container The waste container must be:
-
In good condition, with no cracks or leaks.
-
Made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass jar for solids).
-
Equipped with a tightly sealing screw-top cap to prevent leaks or the release of fumes.[3][4] The container must remain closed at all times except when waste is being added.[3][4]
Step 3: Label the Container Correctly and Completely From the moment the first gram of waste is added, the container must be properly labeled. The label must include:
-
The words "HAZARDOUS WASTE " clearly visible.[3]
-
The full chemical name: "This compound ."
-
An accurate list of all other chemical constituents and their approximate percentages.
-
The date accumulation started.
Step 4: Accumulate Waste Safely Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, located at or near the point of generation, and under the control of the laboratory personnel. Ensure the container is segregated from incompatible materials, such as strong oxidizing agents or bases.
Emergency Procedures: Spill and Decontamination
Even with meticulous planning, accidents can occur. A clear, pre-defined spill response plan is essential.
For a Small Spill (Contained within the Fume Hood):
-
Alert Colleagues: Inform others in the immediate area.
-
Ensure PPE: Confirm you are wearing the appropriate PPE as listed in Table 2.
-
Containment: Gently cover the solid spill with an inert absorbent material like vermiculite, dry sand, or a chemical absorbent pad to prevent it from becoming airborne.
-
Collection: Carefully sweep or scoop the mixture into the designated "Halogenated Organic Solid Waste" container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (gloves, cloths, pads) are now considered hazardous waste and must be placed in the same waste container.[5]
-
Reporting: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department, per institutional policy.
Final Disposal Workflow
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[4] The final disposal must be managed through your institution's EHS department or a licensed hazardous waste contractor.
The workflow below outlines the decision-making process for ensuring compliant disposal.
Caption: Decision workflow for compliant waste management.
Once the waste container is full or ready for removal, contact your institution's EHS department to arrange for a pickup. They will handle the final stages of transport and disposal in accordance with all federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]
References
Mastering the Protocol: A Guide to Safely Handling 3-Bromo-1H-pyrazolo[4,3-c]pyridine
For the researcher, scientist, and drug development professional, the novel molecular scaffolds that hold the promise of therapeutic breakthroughs also demand our utmost respect and diligence in handling. 3-Bromo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound with significant potential in medicinal chemistry, is one such molecule. Its structure, a fusion of pyrazole and pyridine rings with a bromine substituent, necessitates a comprehensive and rigorously applied safety protocol. This guide moves beyond mere checklists to provide a framework of deep operational understanding, ensuring that your innovative work is conducted with the highest standards of safety.
Hazard Identification and Risk Assessment: Know Your Compound
Before the first crystal is weighed, a thorough understanding of the potential hazards is paramount. This compound is classified as acutely toxic if swallowed. This is not a mere warning; it is a critical piece of intelligence that dictates every subsequent step of our handling protocol.
GHS Classification:
-
Pictogram: GHS06 (Skull and Crossbones)
-
Signal Word: Danger
-
Hazard Statement: H301 - Toxic if swallowed
-
Precautionary Statement: P301 + P310 - IF SWALLOWED: Immediately call a POISON CENTER or doctor.
While specific toxicological data for this exact compound is not extensively published, its classification as an Acute Toxicity Category 3 (Oral) substance and its structural similarity to other halogenated pyridines inform our cautious approach.[1] The pyridine moiety suggests potential for skin and eye irritation, as well as possible respiratory irritation if inhaled as a dust or aerosol.[2][3][4] The bromine atom classifies it as a halogenated organic compound, which requires special consideration for disposal.[5][6]
The Controlled Workspace: Engineering Safety
The first line of defense is always to engineer out the hazard. All handling of this compound, from weighing to reaction setup and workup, must be performed within a properly functioning and certified chemical fume hood.[3][5] This is non-negotiable. The fume hood contains potential dust and vapors, preventing inhalation, which is a primary route of exposure for many laboratory chemicals.
Workspace Preparation Checklist:
-
Fume Hood: Verify the certification is current and the airflow is adequate. Keep the sash at the lowest possible height for comfortable work.[5]
-
Clutter-Free Zone: Ensure the workspace is clean and free of unnecessary equipment or reagents to minimize the risk of spills and cross-contamination.[5]
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station. An emergency unit should be within a 10-second, fifty-foot travel distance.[1]
-
Spill Kit: Have a spill kit rated for solid toxic chemicals readily accessible.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is your personal shield. Its selection must be deliberate and based on the specific risks posed by the chemical. For this compound, a solid, the primary risks are ingestion, skin contact, and eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides chemical resistance against pyridine and similar heterocyclic compounds. Latex gloves are not suitable.[2][3] Always double-glove when handling the neat compound. |
| Eye Protection | Chemical Splash Goggles | Offers superior protection against splashes and airborne particles compared to safety glasses.[2][3] |
| Body Protection | Fully-Buttoned Laboratory Coat | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory | Not typically required | As a solid, respiratory protection is not mandatory if all work is conducted within a certified fume hood. However, if there is a risk of generating fine dust or aerosols outside of a hood, a NIOSH-approved respirator would be necessary. |
Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[1]
Step-by-Step Handling Protocol
This workflow is designed to minimize exposure at every stage.
Caption: Safe Handling Workflow for this compound.
-
Preparation: Before retrieving the chemical, prepare your fume hood and don all required PPE.[2][5]
-
Weighing: Carefully weigh the required amount of the solid chemical within the fume hood. Use a disposable weigh boat or decontaminate your tools immediately after.
-
Transfer: Transfer the compound to the reaction vessel using a spatula. Handle with smooth, deliberate motions to avoid creating airborne dust.
-
Immediate Cleanup: Decontaminate spatulas and any surfaces that may have come into contact with the chemical using a suitable solvent (e.g., acetone). Collect this rinsate as hazardous waste.[5]
-
Storage: Tightly close the primary container and store it in a cool, dry, well-ventilated area designated for toxic chemicals.[3] It should be stored locked up and segregated from incompatible materials like strong oxidizers.[1][7]
Emergency Procedures: Planning for the Unexpected
Accidents are preventable, but preparedness is essential.
| Exposure Type | Immediate Action | Follow-Up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[2][3] | Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[2][3] | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[2] | Seek immediate medical attention. |
| Ingestion | DO NOT INDUCE VOMITING. Rinse mouth with water.[7] | Call a POISON CENTER or doctor immediately. [7] |
| Spill | For small spills within a fume hood, trained personnel may clean it up using an appropriate spill kit. Absorb with an inert material and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office. |
Waste Disposal: A Critical Final Step
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[5] Improper disposal can lead to environmental contamination.
Caption: Disposal Workflow for Halogenated Chemical Waste.
Disposal Protocol:
-
Segregation: All waste containing this compound, including excess solid, contaminated gloves, weigh boats, and solvent rinsates, must be collected separately from non-halogenated waste.[5][8]
-
Container: Use a designated, properly sealed, and compatible waste container for halogenated organic waste.[1][5]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: this compound.[5]
-
Pickup: Follow your institution's specific procedures for hazardous waste disposal, which typically involves arranging for pickup by the EHS office.[5]
By integrating these principles and protocols into your daily laboratory operations, you ensure that your pursuit of scientific advancement is built on an unshakeable foundation of safety and responsibility.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. benchchem.com [benchchem.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Page loading... [guidechem.com]
- 8. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
